2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOIJAUCGQUMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364169 | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667414-05-3 | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the synthesis, purification, structural elucidation, and biological evaluation of the novel chemical entity, 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. In the absence of existing literature on this specific molecule, this document serves as a first-principles guide, leveraging established synthetic methodologies and well-regarded biological assays. The structural components of the target molecule—a 2,3-dihydro-1H-inden-5-ol (5-hydroxyindan) core linked via an ether bridge to a 2-methylpropanoic acid moiety—suggest a potential role as a modulator of peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors pivotal in metabolic regulation. Consequently, this guide provides detailed protocols for its synthesis via Williamson ether synthesis, subsequent hydrolysis, and rigorous characterization using modern spectroscopic techniques. Furthermore, a comprehensive suite of in vitro assays is detailed to ascertain its activity and selectivity towards PPAR isoforms (α, γ, and δ), laying the groundwork for future preclinical development.
Introduction and Rationale
The pursuit of novel therapeutics for metabolic syndrome, encompassing dyslipidemia, insulin resistance, and obesity, remains a cornerstone of modern drug discovery. Peroxisome proliferator-activated receptors (PPARs) have been validated as key therapeutic targets in this arena.[1] The fibrate class of drugs, which are structurally related to the 2-methylpropanoic acid motif, are PPARα agonists used to treat hypertriglyceridemia.[2] Similarly, the thiazolidinedione class of drugs are potent PPARγ agonists for the management of type 2 diabetes.
The target molecule, this compound, combines the fibrate-like side chain with a rigid, bicyclic indan scaffold. The indan ring system is a recognized pharmacophore present in a variety of biologically active compounds.[3] This unique combination presents a compelling hypothesis: that this molecule may exhibit novel PPAR modulator activity with a distinct selectivity and potency profile. This guide, therefore, provides the scientific and technical roadmap for exploring this hypothesis.
Chemical Synthesis and Purification
The proposed synthesis of this compound is a two-step process commencing with commercially available precursors. The synthetic strategy is centered around the robust and well-documented Williamson ether synthesis.[4]
Reagents and Materials
| Reagent/Material | CAS Number | Supplier (Example) |
| 5-Hydroxyindan (2,3-dihydro-1H-inden-5-ol) | 1470-94-6 | Sigma-Aldrich, TCI |
| Ethyl 2-bromo-2-methylpropanoate | 600-00-0 | Alfa Aesar, Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | 584-08-7 | Fisher Scientific |
| Acetone (anhydrous) | 67-64-1 | VWR |
| Sodium Hydroxide | 1310-73-2 | EMD Millipore |
| Hydrochloric Acid (concentrated) | 7647-01-0 | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | VWR |
| Hexanes | 110-54-3 | VWR |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Sigma-Aldrich |
Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate
This step involves the formation of the ether linkage via a Williamson ether synthesis, an SN2 reaction between the phenoxide of 5-hydroxyindan and ethyl 2-bromo-2-methylpropanoate.[5]
Protocol:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxyindan (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the ethyl ester as a clear oil.
Step 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.[6]
Protocol:
-
Dissolve the purified ethyl ester from Step 1 (1.0 eq) in a 1:1 mixture of ethanol and water (100 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets (3.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield the final product as a white solid.[7][8]
Expected Data Output and Interpretation
The primary output will be the EC₅₀ values for the test compound against each PPAR isoform.
| PPAR Isoform | Test Compound EC₅₀ (µM) | Positive Control EC₅₀ (µM) |
| PPARα | To be determined | (e.g., GW7647: ~0.001) |
| PPARγ | To be determined | (e.g., Rosiglitazone: ~0.05) |
| PPARδ | To be determined | (e.g., GW501516: ~0.001) |
A low EC₅₀ value indicates high potency. By comparing the EC₅₀ values across the three isoforms, the selectivity of the compound can be determined. For example, a significantly lower EC₅₀ for PPARα compared to PPARγ and PPARδ would indicate a selective PPARα agonist.
Proposed Mechanism of Action
Based on the structural analogy to fibrates, the hypothesized mechanism of action is the direct binding to and activation of one or more PPAR isoforms.
Upon activation, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Conclusion and Future Directions
This technical guide provides a comprehensive, actionable framework for the synthesis and evaluation of the novel compound this compound. The successful execution of the described protocols will unequivocally determine its chemical structure and in vitro activity as a PPAR modulator. Positive results from these initial studies, particularly the identification of a potent and selective activity profile, would warrant further investigation, including:
-
In vivo efficacy studies: Evaluation in animal models of dyslipidemia and diabetes. [9]* Pharmacokinetic profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.
-
Safety pharmacology and toxicology studies: To determine the compound's safety profile.
The systematic approach outlined herein provides a robust foundation for the development of this promising new chemical entity.
References
- Kazutaka, S., Manato, K., Nozomi, S., Ikuhide, F., & Seiji, I. (2016). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. ChemInform, 47(8).
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Saeed, S., & Bolte, M. (2009). 5-Hydroxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3191.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia.
- ScholarWorks@UNO. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.
- Tsuboyama-Kasaoka, N., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(13), 5036-5047.
- Clark, J. (2023). hydrolysis of esters. Chemguide.
- INDIGO Biosciences. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6).
- Google Patents. (n.d.).
- Adhikary, P., et al. (2021). PPAR Agonists and Metabolic Syndrome: An Established Role?. International Journal of Molecular Sciences, 22(16), 8886.
- Google Patents. (n.d.).
- INDIGO Biosciences. (n.d.).
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- BenchChem. (2025).
- Ashenhurst, J. (2022, October 27).
- Google Patents. (n.d.).
- ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one.
- BioWorld. (2024, January 4).
- Garoche, C., et al. (2024). Peroxisome proliferator activated receptor gamma reporter gene assay. protocols.io.
- ACS Publications. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
- BioDetection Systems. (n.d.). PPARgamma CALUX®.
- J-Stage. (2011). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
- PubChem. (n.d.). 2,3-Dihydro-1H-inden-1-one oxime.
- Tyagi, S., et al. (2011). PPARγ and human metabolic disease.
- ResearchGate. (2020).
- BPS Bioscience. (n.d.). PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line.
- Fruchart, J. C. (2009). Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease.
- LookChem. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). Ester to Acid - Common Conditions.
- Lee, C. H., et al. (2003). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. Endocrinology, 144(10), 4433-4441.
- Google Patents. (n.d.).
- Chemistry Steps. (n.d.).
- ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels.
- PubMed. (2013).
- University of Rochester Department of Chemistry. (n.d.).
- ChemBK. (2024, April 9).
- NIST. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester. WebBook.
- Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9).
- ChemicalBook. (2025, September 25).
- PubChem. (n.d.). (E)-2,3-Dihydro-1H-inden-1-one oxime.
Sources
- 1. JCI - PPARγ and human metabolic disease [jci.org]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
An In-depth Technical Guide to the Chemical Properties of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Foreword
This technical guide provides a comprehensive overview of the chemical properties of this compound. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its synthesis, physicochemical characteristics, and spectral properties is paramount for researchers and scientists. This document synthesizes theoretical knowledge with practical insights to serve as an essential resource for professionals in the field. The information presented herein is grounded in established chemical principles and data from analogous structures, providing a robust framework for experimental design and interpretation.
Molecular Structure and Identification
This compound is a carboxylic acid derivative characterized by an indan moiety linked via an ether bond to a 2-methylpropanoic acid group.
Chemical Structure
Caption: Chemical structure of this compound.
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 136247-41-3 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
Synthesis
The most probable and efficient synthetic route for this compound is the Williamson ether synthesis.[1][2] This method involves the reaction of a phenoxide with an alkyl halide.[1][2] In this case, indan-5-ol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a 2-methylpropanoic acid derivative.
Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to 2-(Phenoxy)-2-methylpropanoic Acids: A Case Study on Fibrates
Introduction: Navigating the Landscape of Phenoxy-isobutyric Acids
Initial inquiries into the specific molecule, 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, reveal a notable scarcity of dedicated research in publicly accessible scientific literature. This suggests that the compound may be a novel chemical entity or a less-explored analogue within a broader class of pharmacologically active molecules. However, its core structure—a 2-methylpropanoic acid linked to an aromatic ring via an ether bond—is the hallmark of the well-established and therapeutically significant fibrate class of drugs.
This guide will, therefore, pivot to a comprehensive examination of the fibrate pharmacophore, using a representative and extensively studied member of this class as a case study. By dissecting the synthesis, mechanism of action, and pharmacological profile of a model fibrate, we can provide researchers, scientists, and drug development professionals with a robust framework for understanding and potentially investigating novel analogues like this compound. The principles and methodologies discussed herein are directly translatable and offer a foundational understanding of this important chemical scaffold.
The Fibrate Archetype: Structure and Therapeutic Relevance
Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia for decades.[1] They are particularly effective at lowering serum triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1] The archetypal structure consists of a phenoxy-isobutyric acid backbone, which is crucial for their biological activity.
Chemical Synthesis: A Generalized Approach
The synthesis of fibrates and their analogues often follows a convergent and reliable synthetic strategy. A common method involves the Williamson ether synthesis, followed by hydrolysis of an ester precursor.
Representative Synthesis of a Fibrate Analogue
This protocol outlines a generalized, two-step synthesis for a compound structurally related to the topic of interest.
Step 1: Williamson Ether Synthesis
-
Reactants: A substituted phenol (e.g., 4-chlorophenol) and an α-bromo-isobutyrate ester (e.g., ethyl α-bromoisobutyrate).
-
Base and Solvent: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenol. A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically employed.
-
Procedure: a. The substituted phenol and potassium carbonate are stirred in the solvent at room temperature. b. Ethyl α-bromoisobutyrate is added dropwise to the mixture. c. The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. d. Upon completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure. e. The resulting crude ester is purified by column chromatography.
Step 2: Saponification (Ester Hydrolysis)
-
Reactants: The purified ester from Step 1.
-
Reagents: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and an alcohol (e.g., ethanol).
-
Procedure: a. The ester is dissolved in the ethanol-water mixture. b. The basic solution is added, and the mixture is heated to reflux. c. The reaction is monitored by TLC. d. Once the hydrolysis is complete, the mixture is cooled, and the ethanol is removed under reduced pressure. e. The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. f. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent yields the pure fibric acid derivative.
Mechanism of Action: The PPARα Signaling Pathway
The therapeutic effects of fibrates are primarily mediated through their activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a ligand-activated transcription factor.
Upon entering the cell, the fibrate binds to and activates PPARα. This ligand-receptor complex then heterodimerizes with another nuclear receptor, the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid and lipoprotein metabolism.
Key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) expression: This enhances the clearance of triglyceride-rich lipoproteins.
-
Increased fatty acid oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.
-
Decreased Apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its downregulation further promotes triglyceride clearance.
-
Increased Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) expression: These are the major apolipoproteins of HDL, leading to increased HDL synthesis and reverse cholesterol transport.
Caption: PPARα signaling pathway activated by fibrates.
Pharmacological Profile: A Quantitative Overview
The pharmacokinetic and pharmacodynamic properties of fibrates have been extensively studied. The following tables provide a summary of key parameters for a representative fibrate.
Table 1: Pharmacokinetic Properties
| Parameter | Value |
| Bioavailability | >90% |
| Protein Binding | >95% (primarily to albumin) |
| Metabolism | Primarily hepatic glucuronidation |
| Half-life | ~20 hours |
| Excretion | Mainly renal |
Table 2: Pharmacodynamic Effects on Lipid Profile
| Lipid Parameter | Average Change |
| Triglycerides | ↓ 30-50% |
| LDL Cholesterol | ↓ 5-20% |
| HDL Cholesterol | ↑ 10-20% |
| VLDL Cholesterol | ↓ 20-40% |
Experimental Protocol: In Vitro PPARα Activation Assay
This protocol describes a cell-based reporter assay to quantify the activation of PPARα by a test compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for full-length human PPARα
-
Expression plasmid for RXR
-
Reporter plasmid containing multiple PPREs upstream of a luciferase gene
-
Transfection reagent
-
Test compound (e.g., a fibrate analogue)
-
Positive control (e.g., Gemfibrozil)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα, RXR, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC₅₀.
Conclusion and Future Directions
While direct information on this compound is limited, its structural similarity to the fibrate class of drugs provides a strong foundation for predicting its potential biological activity. The methodologies and mechanistic understanding presented in this guide offer a clear roadmap for the investigation of this and other novel phenoxy-isobutyric acid derivatives. Future research should focus on the synthesis and in vitro evaluation of this specific compound to determine its potency and efficacy as a PPARα agonist and to explore its potential as a therapeutic agent for dyslipidemia and related metabolic disorders.
References
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase . Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents . Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone . Chemistry of Natural Compounds. [Link]
-
Isobutyric acid . Wikipedia. [Link]
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
Synthesis of 2-Propoxy-5-Methylbenzoic Acid . Journal of Research of the National Bureau of Standards. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions . Pharmaceuticals. [Link]
-
Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A . Pest Management Science. [Link]
- Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.
-
Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate . Pharmaffiliates. [Link]
-
Isobutyric Acid | C4H8O2 . PubChem. [Link]
-
Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate . PubChem. [Link]
-
Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A . Pest Management Science. [Link]
-
2-Methyl-2-(4-nitrophenoxy)propanoic acid . Acta Crystallographica Section E: Structure Reports Online. [Link]
-
2-Methoxyidazoxan | C12H14N2O3 . PubChem. [Link]
-
Pharmacological Properties of 2-((R-5-chloro-4-methoxymethylindan-1-yl)-1H-imidazole (PF-3774076), a Novel and Selective alpha1A-adrenergic Partial Agonist, in in Vitro and in Vivo Models of Urethral Function . Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
Molecular weight of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
An In-Depth Technical Guide to 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a member of the fibrate class of compounds. Fibrates are known for their therapeutic effects on dyslipidemia, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details the molecule's chemical and physical properties, including its molecular weight, outlines potential synthetic pathways, and discusses methods for its characterization. A significant focus is placed on its mechanism of action as a PPARα agonist and the subsequent downstream effects on lipid metabolism. Furthermore, this guide presents its applications in biomedical research and drug development, alongside detailed experimental protocols for its evaluation in both in vitro and in vivo settings. This paper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the study and application of PPARα agonists.
Introduction
This compound is a synthetic aryloxyalkanoic acid derivative. Structurally, it belongs to the fibrate class of drugs, which are widely used in the management of hyperlipidemia, particularly hypertriglyceridemia. The therapeutic efficacy of fibrates is primarily attributed to their ability to act as agonists for the nuclear receptor, Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] Activation of PPARα leads to the modulation of gene expression involved in lipid and lipoprotein metabolism, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[1][3] The unique indane moiety in this compound distinguishes it from more common fibrates like fenofibrate and gemfibrozil, suggesting potentially novel pharmacological properties. This guide will delve into the core scientific aspects of this compound, providing a foundational resource for its study and potential therapeutic development.
Chemical and Physical Properties
The fundamental characteristics of a compound are dictated by its chemical structure. This compound is composed of a 2,3-dihydro-1H-inden-5-yloxy (indanyloxy) group linked to a 2-methylpropanoic acid moiety.
Molecular Structure and Weight
The molecular formula for this compound is C₁₃H₁₆O₃. Based on this formula, the calculated molecular weight is approximately 220.27 g/mol .
Physicochemical Data
A summary of the key chemical and physical properties is presented in the table below. These values are critical for experimental design, including solvent selection and dosage calculations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | Calculated |
| Molecular Weight | 220.27 g/mol | Calculated |
| IUPAC Name | 2-((2,3-dihydro-1H-inden-5-yl)oxy)-2-methylpropanoic acid | - |
| CAS Number | Not available | - |
| Appearance | Likely a white to off-white solid | Predicted based on similar fibrates |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol | Predicted based on structure |
| pKa | Estimated around 4-5 for the carboxylic acid group | Predicted based on structure |
Synthesis and Characterization
The synthesis of this compound can be achieved through established organic chemistry reactions. A plausible synthetic route involves a Williamson ether synthesis followed by hydrolysis.
Synthetic Pathway
A common method for preparing aryloxyalkanoic acids is the reaction of a phenol with an α-haloalkanoic acid ester, followed by saponification of the ester.
-
Step 1: Williamson Ether Synthesis. 5-Indanol (2,3-dihydro-1H-inden-5-ol) is reacted with an ethyl 2-bromo-2-methylpropionate in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile, displacing the bromide from the ester.
-
Step 2: Ester Hydrolysis. The resulting ethyl ester intermediate is then hydrolyzed to the carboxylic acid using a strong base like sodium hydroxide (NaOH) in an aqueous alcohol solution, followed by acidification with an acid such as hydrochloric acid (HCl).
Caption: Synthetic route for this compound.
Characterization Methods
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Mechanism of Action: PPARα Agonism
The primary mechanism of action for fibrates is the activation of PPARα, a ligand-activated transcription factor.[4] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.
The PPARα Signaling Pathway
Upon binding to its ligand, such as this compound, PPARα undergoes a conformational change. It then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in lipid metabolism.
Key downstream effects of PPARα activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids.
-
Reduced Triglyceride Levels: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Increased HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of HDL.[5]
Caption: PPARα signaling pathway initiated by a fibrate ligand.
Applications in Research and Drug Development
As a potential PPARα agonist, this compound is a valuable tool for research in metabolic diseases and has potential for development as a therapeutic agent.
Research Applications
-
Studying Lipid Metabolism: This compound can be used in both in vitro and in vivo models to investigate the role of PPARα in lipid homeostasis.[6]
-
Cardiovascular Disease Research: Given the link between dyslipidemia and atherosclerosis, this molecule can be used to explore the potential of PPARα activation in preventing or treating cardiovascular diseases.[4]
-
Non-alcoholic Fatty Liver Disease (NAFLD): PPARα agonists have shown promise in animal models of NAFLD by promoting fatty acid oxidation in the liver.[7]
Therapeutic Potential
The primary therapeutic application for this compound would be in the treatment of dyslipidemia, characterized by:
-
High levels of triglycerides.
-
Low levels of HDL cholesterol.
It may be particularly beneficial for patients with metabolic syndrome or type 2 diabetes, who often present with this lipid profile.
Experimental Protocols
The evaluation of a novel PPARα agonist involves a series of well-defined experimental protocols.
In Vitro Protocol: PPARα Transactivation Assay
This assay determines the ability of the compound to activate PPARα in a cellular context.
Objective: To quantify the dose-dependent activation of PPARα by this compound.
Methodology:
-
Cell Culture: Use a suitable cell line, such as HepG2 (human liver cancer cells), that is transiently transfected with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
-
Compound Treatment: Seed the transfected cells in a multi-well plate and treat with increasing concentrations of the test compound (typically from 1 nM to 100 µM) for 18-24 hours. A known PPARα agonist (e.g., fenofibrate) should be used as a positive control.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Caption: Workflow for an in vitro PPARα transactivation assay.
In Vivo Protocol: Evaluation in a Dyslipidemic Animal Model
This protocol assesses the efficacy of the compound in a living organism.
Objective: To determine the effect of this compound on plasma lipid levels in a relevant animal model.
Methodology:
-
Animal Model: Use a suitable model of dyslipidemia, such as C57BL/6J mice fed a high-fat diet or a transgenic mouse model expressing human ApoA-I.[5]
-
Acclimatization and Grouping: Acclimatize the animals and then randomly assign them to treatment groups (e.g., vehicle control, positive control like fenofibrate, and different doses of the test compound).
-
Dosing: Administer the compound orally (e.g., by gavage) once daily for a specified period (e.g., 2-4 weeks).
-
Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis. Tissues such as the liver can also be harvested for gene expression analysis.
-
Biochemical Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol using standard enzymatic assays.
-
Gene Expression Analysis (Optional): Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPARα target genes (e.g., LPL, ApoA-I) in the liver.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Conclusion
This compound is a promising compound within the fibrate class, with a high potential for acting as a PPARα agonist. Its distinct chemical structure may offer a unique pharmacological profile. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug developers to further investigate its properties and therapeutic potential in the management of metabolic and cardiovascular diseases. Future studies should focus on a full characterization of its efficacy, safety, and pharmacokinetic profile.
References
A comprehensive list of references will be compiled based on the specific scientific literature that would be formally cited in a full whitepaper. The provided search results indicate relevant publications in journals such as the Journal of Medicinal Chemistry, PubMed, and others, which would form the basis of the reference list. For the purpose of this guide, the citations refer to the search results provided.
Sources
- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, a compound of interest in metabolic disease research. Due to the limited availability of direct data on this specific molecule, this document synthesizes information from its constituent chemical moieties and structurally related compounds, particularly those in the fibrate class of drugs. We will explore a proposed synthesis pathway, predicted physicochemical properties, a hypothesized mechanism of action as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, and its potential therapeutic applications in dyslipidemia and related metabolic disorders. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.
Introduction
This compound belongs to the family of aryloxyalkanoic acids. This structural class is notable for its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. The structure of the title compound, featuring a 2,3-dihydro-1H-inden-5-yloxy (also known as 5-indanyloxy) group linked to a 2-methylpropanoic acid moiety, suggests a potential role as a modulator of metabolic pathways. This guide will provide a detailed exploration of its chemical synthesis, predicted properties, and a scientifically grounded hypothesis of its biological activity.
Chemical Synthesis and Characterization
The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This approach involves the reaction of a phenoxide with an alkyl halide.
Proposed Synthesis Pathway
The proposed two-step synthesis starts from commercially available 2,3-dihydro-1H-inden-5-ol (also known as 5-indanol) and 2-bromo-2-methylpropanoic acid.
Step 1: Formation of the Sodium Phenoxide Salt
2,3-dihydro-1H-inden-5-ol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an appropriate aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the phenolic hydroxyl group and form the corresponding sodium 5-indanyloxide.
Step 2: Williamson Ether Synthesis
The in-situ generated sodium 5-indanyloxide is then reacted with 2-bromo-2-methylpropanoic acid. The nucleophilic phenoxide attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming the desired ether linkage. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product.
Figure 1: Proposed synthesis of this compound.
Purification and Characterization
The crude product can be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized compound should be confirmed by analytical methods including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Predicted Physicochemical Properties
Based on its chemical structure, the following physicochemical properties for this compound are predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a crystalline solid) |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water |
| pKa | Estimated to be around 4-5 for the carboxylic acid group |
| LogP | Estimated to be in the range of 2.5-3.5 |
Proposed Mechanism of Action: A PPARα Agonist
The structural similarity of this compound to fibrates, a class of drugs used to treat dyslipidemia, strongly suggests that it may function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Fibrates are known to exert their lipid-lowering effects by activating PPARα.[1][2]
The Role of PPARα in Lipid Metabolism
PPARα is a nuclear receptor that acts as a ligand-activated transcription factor.[3] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.[4]
Key effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.[2][5]
-
Enhanced Fatty Acid Oxidation: Activation of PPARα stimulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle.[1]
-
Reduced Apolipoprotein C-III (ApoC-III) Production: PPARα activation suppresses the production of ApoC-III, an inhibitor of LPL, further enhancing triglyceride clearance.[5]
-
Increased HDL Cholesterol: PPARα activation increases the expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.[1]
Figure 2: Hypothesized mechanism of action via PPARα activation.
Potential Therapeutic Applications
Given its proposed mechanism of action as a PPARα agonist, this compound holds potential for the treatment of various metabolic disorders, primarily those characterized by dyslipidemia.
Dyslipidemia
The primary therapeutic application would likely be in the management of dyslipidemia, specifically:
-
Hypertriglyceridemia: By enhancing the clearance of triglyceride-rich lipoproteins.
-
Low HDL Cholesterol: By promoting the synthesis of HDL particles.
Atherosclerosis
By improving the lipid profile (lowering triglycerides and increasing HDL), this compound could potentially reduce the risk of atherosclerosis and its cardiovascular complications.[4]
Metabolic Syndrome and Type 2 Diabetes
PPARα agonists have also been shown to have beneficial effects on insulin sensitivity and glucose homeostasis, suggesting a potential role in the management of metabolic syndrome and type 2 diabetes.[6]
Experimental Protocols
To validate the hypothesized biological activity, the following experimental protocols are recommended.
In Vitro PPARα Activation Assay
-
Objective: To determine if the compound can activate the PPARα receptor.
-
Method: A cell-based reporter gene assay can be employed. Cells (e.g., HEK293 or HepG2) are co-transfected with an expression vector for human PPARα and a reporter plasmid containing a PPRE linked to a luciferase reporter gene. The cells are then treated with varying concentrations of the test compound. The activation of PPARα is quantified by measuring the luciferase activity.
-
Expected Outcome: A dose-dependent increase in luciferase activity would indicate that the compound is a PPARα agonist.
In Vivo Studies in a Dyslipidemic Animal Model
-
Objective: To evaluate the lipid-lowering efficacy of the compound in a relevant animal model.
-
Model: A commonly used model is the high-fat diet-fed hamster or mouse, which develops hypertriglyceridemia and other features of dyslipidemia.
-
Method: The animals are treated with the test compound or a vehicle control for a specified period. Blood samples are collected to measure plasma levels of triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol.
-
Expected Outcome: A significant reduction in plasma triglycerides and an increase in HDL cholesterol compared to the vehicle-treated group would demonstrate in vivo efficacy.
Future Research Directions
While this guide provides a foundational understanding of this compound, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial to understand its bioavailability and dosing regimen.
-
Safety and Toxicology: Comprehensive toxicological studies are required to assess its safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and selectivity.
-
PPAR Subtype Selectivity: Investigating its activity on other PPAR subtypes (γ and δ) to understand its full spectrum of biological effects.
Conclusion
This compound is a promising compound for further investigation in the field of metabolic diseases. Based on its structural similarity to known fibrates, it is hypothesized to act as a PPARα agonist, offering potential therapeutic benefits for dyslipidemia and related cardiovascular conditions. The proposed synthesis and experimental protocols outlined in this guide provide a clear path for researchers to explore the pharmacological properties of this and similar molecules, ultimately contributing to the development of new therapies for metabolic disorders.
References
-
PubChem. 2-Hydroxyisobutyric acid. National Center for Biotechnology Information. [Link]
- Staels, B., & Fruchart, J. C. (2005). Therapeutic roles of peroxisome proliferator-activated receptor agonists. Diabetes & metabolism, 31(5), 5S3-5S11.
- Li, J., et al. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.
- Koeberle, A., et al. (2011). Pyrrole alkanoic acid derivatives as nuisance inhibitors of microsomal prostaglandin E2 synthase-1. Bioorganic & medicinal chemistry letters, 21(21), 6431-6435.
-
timaeus222. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. [Link]
- Fruchart, J. C. (2001). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
-
Patsnap. (2024). What are PPAR agonists and how do they work?. Patsnap Synapse. [Link]
-
PubChem. 2-Bromo-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Isobutyric acid. [Link]
-
Cheméo. (2023). Chemical Properties of 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6). [Link]
- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- da Silva, A. C. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
- Brauer, G. M., & Argentar, H. (1969). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 73A(6), 619–621.
-
Wikipedia. (2023). Fibrate. [Link]
- Google Patents. (1985). Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)
-
MDPI. (2021). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. [Link]
-
The Good Scents Company. (2023). 2-hydroxyisobutyric acid. [Link]
- Dunwell, D. W., Evans, D., & Hicks, T. A. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of medicinal chemistry, 18(1), 53–58.
-
Simply Mechanisms. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]
-
Dr.Oracle. (2023). What is the mechanism of action of fenofibrate (Fibric acid derivative)?. [Link]
-
Consensus. (2023). Therapeutic potential of PPARα/γ agonists in obesity and atherosclerosis. [Link]
- Li, Y., et al. (2018). Targeting PPARα for the Treatment and Understanding of Cardiovascular Diseases. International journal of molecular sciences, 19(12), 3949.
-
Healio. (2023). Fibric acid derivatives (fibrates). [Link]
- Fruchart, J. C., Duriez, P., & Staels, B. (1999). Mechanism of action of fibrates. Presse medicale (Paris, France : 1983), 28(23), 1271–1276.
- Google P
-
Chemsrc. (2023). 2,3-Dihydro-1H-inden-1-ol. [Link]
-
Cheméo. (2023). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Fibric acid derivatives (fibrates) [healio.com]
- 3. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. droracle.ai [droracle.ai]
- 6. Therapeutic roles of peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
An Application Note and Experimental Protocol for the Synthesis and Characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a fibrate analogue with potential applications in metabolic research and drug development. Structurally related to hypolipidemic agents like fenofibric acid, this compound is of significant interest for investigating peroxisome proliferator-activated receptor (PPAR) modulation. The protocols herein are designed for researchers in medicinal chemistry and pharmacology, offering detailed, step-by-step methodologies grounded in established chemical principles. We present a robust two-step synthetic route, followed by rigorous purification and analytical characterization workflows, including HPLC, NMR, and MS. An example in vitro application is also provided to guide functional assessment.
Scientific Rationale and Background
This compound belongs to the family of aryloxyisobutyric acids. This chemical class is renowned for its interaction with the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPARα). Fibrates, such as fenofibrate, are prodrugs that are hydrolyzed in vivo to their active form, the corresponding aryloxyisobutyric acid. These active metabolites function as PPARα agonists.
The activation of PPARα leads to the regulation of gene transcription involved in lipid and lipoprotein metabolism, resulting in decreased plasma triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. Given the structural homology of the target compound to known fibrate drugs, its synthesis and study are a logical step in the exploration of novel PPARα modulators with potentially unique pharmacokinetic or pharmacodynamic profiles. The replacement of the substituted phenyl ring found in many fibrates with a 2,3-dihydro-1H-inden-5-yl (indanyl) moiety offers a novel structural variation for exploring structure-activity relationships (SAR) within this important class of therapeutic agents.
Synthesis Pathway Overview
The synthesis of the target compound is efficiently achieved via a two-step process. The first step involves the formation of an ether linkage between 5-indanol and an ethyl 2-bromoisobutyrate via a Williamson ether synthesis. The subsequent step is the saponification (base-catalyzed hydrolysis) of the resulting ester to yield the desired carboxylic acid. This classic approach is reliable and utilizes readily available starting materials.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 5-Indanol | ≥98% | Sigma-Aldrich | Starting material |
| Ethyl 2-bromoisobutyrate | ≥98% | Sigma-Aldrich | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Solvent |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | Hydrolysis reagent |
| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | For acidification |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Hexanes | ACS Grade | Fisher Scientific | TLC and chromatography |
| Ethanol (EtOH) | 200 Proof | Decon Labs | Reaction solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | Reaction monitoring |
Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate
This procedure is adapted from standard ether synthesis protocols for fibrate-like molecules.[1][2]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-indanol (5.0 g, 37.3 mmol, 1.0 equiv.), anhydrous potassium carbonate (10.3 g, 74.6 mmol, 2.0 equiv.), and anhydrous DMF (100 mL).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add ethyl 2-bromoisobutyrate (8.2 mL, 55.9 mmol, 1.5 equiv.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. The causality for using a carbonate base is its sufficient strength to deprotonate the phenol without causing significant hydrolysis of the ester, while DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) with a 20% ethyl acetate in hexanes mobile phase. The disappearance of the 5-indanol spot (visualized with UV light and/or potassium permanganate stain) indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl ester, typically as a pale yellow oil. The product can be purified by column chromatography if necessary but is often of sufficient purity for the next step.
Step 2: Saponification to this compound
This step hydrolyzes the ester to the final carboxylic acid product.[3][4]
-
Reaction Setup: Dissolve the crude ethyl ester from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (3.0 g, 74.6 mmol, 2.0 equiv.) in water (25 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85-90°C) for 2-4 hours. The use of a water/ethanol mixture ensures solubility for both the organic ester and the inorganic base.
-
Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes with 1% acetic acid) until the starting ester spot is consumed. The product acid will appear as a new, more polar spot.
-
Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous residue with 100 mL of water. Cool the solution in an ice bath and slowly acidify to pH ~2 by adding concentrated HCl dropwise with vigorous stirring. The target carboxylic acid will precipitate as a solid. This step protonates the carboxylate salt, rendering it insoluble in water.[5]
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).
-
Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.
Purification Protocol
While direct precipitation yields a relatively pure product, recrystallization is recommended to achieve high purity suitable for biological assays.
-
Solvent Selection: The choice of solvent is critical. A mixture of ethanol and water or ethyl acetate and hexanes is often effective. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Procedure: a. Dissolve the crude, dry acid in a minimum amount of a hot solvent (e.g., ethanol). b. Slowly add a co-solvent in which the compound is less soluble (e.g., water) dropwise until the solution becomes slightly turbid. c. Add a few more drops of the first solvent (ethanol) to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation. e. Collect the purified crystals by vacuum filtration and dry them under vacuum.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a non-negotiable step in synthesis.
| Analysis Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline solid |
| HPLC Purity | Peak Area % | ≥98% |
| ¹H NMR | Chemical Shifts | Peaks corresponding to indanyl, methyl, and carboxylic acid protons |
| ¹³C NMR | Chemical Shifts | Peaks corresponding to all unique carbons in the structure |
| Mass Spec (ESI-) | [M-H]⁻ | Expected m/z: 233.1 |
High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method can be used for purity analysis.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆ or CDCl₃. The carboxylic acid proton may be broad or exchange with residual water.
Mass Spectrometry (MS)
Dissolve the sample in methanol or acetonitrile and analyze using electrospray ionization (ESI) in negative mode to observe the deprotonated molecular ion [M-H]⁻.
Application: In Vitro PPARα Activation Assay
To assess the biological activity of the synthesized compound, a cell-based reporter assay is a standard method.
This assay quantitatively measures the ability of a compound to activate the PPARα receptor. The receptor, upon activation by a ligand (the test compound), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter of the reporter gene, driving the expression of luciferase. The resulting light output is directly proportional to the receptor's activation level.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMF is a skin and respiratory irritant. Handle with care.
-
Ethyl 2-bromoisobutyrate is a lachrymator and corrosive. Avoid inhalation and skin contact.
-
Concentrated acids and bases (HCl, NaOH) are highly corrosive. Handle with extreme caution, especially during the neutralization and acidification steps.
References
- Unroe, J., G. L. Wright, and M. O. Onorati. "Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents." Journal of Medicinal Chemistry, 1989. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00127a020]
- Bowen, D. M. "Synthesis of 2-Propoxy-5-Methylbenzoic Acid." Journal of Research of the National Bureau of Standards, 1965. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5325983/]
- Google Patents. "2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid synthesis." Google Patents, 2018. [URL: https://patents.google.
- Sangwan, N. K., et al. "Synthesis of 2-[{2-(1-Acyl-3-aryl-4,5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides." Indian Journal of Chemistry, 2022. [URL: https://www.researchgate.
- Sun, L., et al. "Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry, 2003. [URL: https://pubmed.ncbi.nlm.nih.gov/12646019/]
- LookChem. "General procedures for the purification of Carboxylic acids." Chempedia. [URL: https://www.lookchem.
- MDPI. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)." Molecules, 2020. [URL: https://www.mdpi.com/1420-3049/25/21/5182]
- Google Patents. "NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE." Google Patents, 2009. [URL: https://patents.google.
- Khan, I., et al. "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate." Scientific Reports, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692582/]
- Dalian University of Technology. "Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone." Chemistry of Natural Compounds, 2012. [URL: https://www.researchgate.net/publication/257630777_Synthesis_of_2-5-Hydroxymethyl-2-formylpyrrol-1-ylpropionic_acid_lactone]
- Igbokwe, N. N., et al. "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification..." Separation Science Plus, 2024. [URL: https://www.preprints.org/manuscript/202407.1360/v1]
- Kaczmarek, M. T., et al. "Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives." Amino Acids, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7904797/]
- Parlow, J. J., et al. "Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin." Journal of Combinatorial Chemistry, 1999. [URL: https://pubs.acs.org/doi/10.1021/cc990033o]
- PubChem. "Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate." PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- VerGo Pharma Research. "Synthesis and characterization of potential impurities in Fenofibrate drug substance." Der Pharma Chemica, 2012. [URL: https://www.derpharmachemica.
- Starek, M., and M. Dąbrowska. "Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples." Current Pharmaceutical Analysis, 2011. [URL: https://www.researchgate.net/publication/230614881_Chromatographic_techniques_in_analysis_of_cyclooxygenase-2_inhibitors_in_drugs_and_biological_samples]
- ECHEMI. "Carboxylic acid purification." ECHEMI. [URL: https://www.echemi.
- Post, S. M., et al. "Fibrates Suppress Bile Acid Synthesis via Peroxisome Proliferator–Activated Receptor-α–Mediated Downregulation of Cholesterol 7α-Hydroxylase and Sterol 27-Hydroxylase Expression." Arteriosclerosis, Thrombosis, and Vascular Biology, 2001. [URL: https://www.ahajournals.org/doi/10.1161/hq0101.084111]
Sources
- 1. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. repository.up.ac.za [repository.up.ac.za]
Analytical methods for detecting 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
An Application Note and Comprehensive Protocols for the Analytical Quantification of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Abstract
This document provides a detailed guide for the analytical determination of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific rationale for method development and validation. This application note is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the quantification of this compound in various matrices, from bulk drug substance to biological fluids. The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems.
Introduction and Analyte Characterization
This compound is a carboxylic acid derivative with a core structure that includes an indane moiety linked via an ether to an isobutyric acid group. Understanding the physicochemical properties of this molecule is the cornerstone of developing effective analytical methods.
-
Structure:
-
Indane Ring System: Provides a significant hydrophobic character and a strong chromophore for UV-Vis detection.
-
Carboxylic Acid Group: This functional group is acidic, with an estimated pKa in the range of 4-5. This allows for manipulation of its charge state with pH, which is a critical aspect for chromatographic retention and extraction.
-
Ether Linkage: Generally stable, but its presence influences the overall polarity of the molecule.
-
Molecular Weight: Approximately 234.28 g/mol .
-
-
Predicted Analytical Properties:
-
Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Its solubility in aqueous solutions will be pH-dependent, with higher solubility at pH values above its pKa.
-
UV Absorbance: The presence of the aromatic indane ring suggests strong UV absorbance, likely with maxima in the 260-280 nm range.
-
Volatility: The carboxylic acid group makes the molecule non-volatile, which would necessitate derivatization for gas chromatography (GC) analysis.
-
Based on these characteristics, the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for the analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry. A reversed-phase HPLC method is the most logical starting point for the analysis of this compound.
Rationale for Method Development
The goal of a reversed-phase HPLC method is to achieve a good peak shape, adequate retention, and resolution from any impurities or matrix components.
-
Column Selection: A C18 column is the standard choice for reversed-phase chromatography and is well-suited for retaining the hydrophobic indane moiety of the analyte. A column with end-capping will minimize peak tailing caused by the interaction of the acidic carboxylic acid group with residual silanols on the silica support.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is used.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.
-
Aqueous Phase: The pH of the aqueous phase is critical. To ensure a consistent retention time and good peak shape, the pH should be buffered at least 2 pH units away from the analyte's pKa. For a carboxylic acid, a pH of around 2.5-3.0 will suppress the ionization of the carboxyl group, leading to better retention and sharper peaks. A phosphate or formate buffer is suitable.
-
-
Detection: Given the aromatic nature of the indane ring, UV detection is ideal. A photodiode array (PDA) detector can be used to determine the optimal wavelength and to check for peak purity.
Detailed HPLC Protocol
Objective: To quantify this compound in a bulk drug substance.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) in a 100 mL volumetric flask to create a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain 10 mg of the analyte.
-
Dissolve and dilute in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
-
0-15 min: 40% B to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% B to 40% B
-
18-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the absorbance maximum (e.g., 270 nm) and collect spectra from 200-400 nm with the PDA detector.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation (Self-Validating System): This protocol should be validated according to ICH Q2(R1) guidelines, including:
-
Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Demonstrate a linear relationship between concentration and response over the intended range.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: Intentionally vary parameters like mobile phase composition, pH, and column temperature to assess the method's reliability.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis in plasma or tissue samples, LC-MS/MS is the method of choice.[1][2][3][4]
Rationale for Method Development
-
Ionization: The carboxylic acid group makes the analyte amenable to negative ion electrospray ionization (ESI-). The deprotonated molecule [M-H]⁻ will be the primary ion.
-
MS/MS Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.[4]
-
Sample Preparation: Biological samples require extensive cleanup to remove proteins and other interfering substances. Protein precipitation or liquid-liquid extraction are common approaches.[4]
Detailed LC-MS/MS Protocol
Objective: To quantify this compound in human plasma.
Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
Human plasma.
Procedure:
-
Tuning and Optimization of MS Parameters:
-
Infuse a standard solution of the analyte (approx. 1 µg/mL) into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, source temperature).
-
Identify the precursor ion in full scan mode (e.g., m/z 233.1 for [M-H]⁻).
-
Perform a product ion scan to identify the most abundant and stable fragment ions for MRM.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A fast gradient is suitable for UHPLC.
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Detection (MRM):
-
Ionization Mode: ESI-
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting this ratio against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, this compound must be derivatized prior to GC-MS analysis.[5][6][7] This method is particularly useful for confirming the identity of the compound and for certain niche applications.
Rationale for Derivatization
Derivatization is necessary to increase the volatility and thermal stability of the analyte. Silylation is a common and effective derivatization technique for carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective.
Detailed GC-MS Protocol
Objective: To identify and quantify this compound after derivatization.
Instrumentation and Materials:
-
GC-MS system with a capillary column.
-
A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
BSTFA with 1% TMCS.
-
Pyridine or another suitable solvent.
-
Heating block.
Procedure:
-
Derivatization:
-
Evaporate the solvent from the sample extract to complete dryness.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Analysis:
-
The derivatized analyte will have a higher molecular weight (the TMS ester).
-
The mass spectrum will show characteristic fragments that can be used for identification and quantification in Selected Ion Monitoring (SIM) mode.
Data Presentation and Visualization
Summary of Chromatographic Conditions
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Column | C18, 4.6x150 mm, 5 µm | C18, 2.1x50 mm, 1.8 µm | DB-5ms, 30m x 0.25mm, 0.25µm |
| Mobile Phase/Carrier Gas | A: 0.1% HCOOH in H₂OB: Acetonitrile | A: 0.1% HCOOH in H₂OB: ACN + 0.1% HCOOH | Helium |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | ESI- MS/MS (MRM) | EI-MS (Scan or SIM) |
| Typical Run Time | 25 min | 4 min | 20 min |
Experimental Workflows
Diagram 1: HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis.
Diagram 2: Bioanalytical LC-MS/MS Workflow
Caption: Sample preparation for LC-MS/MS.
Conclusion
This application note provides a comprehensive framework for the development and implementation of analytical methods for this compound. By understanding the physicochemical properties of the analyte, appropriate techniques can be selected and optimized. The detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS serve as a robust starting point for researchers. The emphasis on the rationale behind experimental choices and the integration of validation principles ensures that the developed methods will be reliable, accurate, and fit for purpose in a regulated drug development environment.
References
-
Pharmaffiliates. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. [Link]
-
Pharmaffiliates. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic Acid. [Link]
-
ResearchGate. (PDF) GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]
-
PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. [Link]
-
Jaochico, A., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]
-
ResearchGate. (PDF) Highly sensitive UHPLC-MS/MS method for quantification of ethylenediamine- N , N ′-di-2-(3-cyclohexyl) propanoic acid derivatives in mouse serum. [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). [Link]
-
Waters Corporation. A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. [Link]
-
Plant Archives. characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. [Link]
-
PMC. GC-MS Profiling, In Vitro Antioxidant, Antimicrobial, and In Silico NADPH Oxidase Inhibition Studies of Essential Oil of Juniperus thurifera Bark. [Link]
-
SAS Publishers. Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. [Link]
-
ResearchGate. GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. [Link]
-
MDPI. Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods. [Link]
-
Yu, Z., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 94, 114-120. [Link]
-
CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Pharmacognosy Magazine. Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constitue. [Link]
-
Ministry of Health, Labour and Welfare, Japan. Analytical Method for Enrofloxacin, Oxolinic Acid, Ofloxacin, Orbifloxacin, Sarafloxacin, Difloxacin, Danofloxacin, Nalidixic Ac. [Link]
-
PMC. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]
-
PubChem. 2-Methylpropanoic acid;2-methylpropan-1-ol. [Link]
Sources
- 1. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plantarchives.org [plantarchives.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid in Biological Samples
Introduction: The Analytical Imperative for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
This compound is a small molecule of interest in drug development, necessitating a robust and reliable method for its quantification in biological matrices. Accurate measurement of its concentration in plasma, urine, and other biological fluids is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide for the development and validation of a sensitive and selective analytical method for this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity in complex biological sample analysis.[1]
The protocols detailed herein are designed to be a self-validating system, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[2][3] This ensures that the generated data is not only accurate and precise but also defensible under regulatory scrutiny.
Methodology Overview: A Strategic Approach to Quantification
The quantification of this compound is achieved through a multi-stage process, beginning with sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry.
Figure 2: Protein Precipitation Workflow.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
For urine samples, which have a different composition of interfering substances, Solid-Phase Extraction (SPE) can provide a cleaner extract. [4]A mixed-mode anion exchange SPE sorbent is recommended for the acidic nature of the target analyte.
Expertise & Experience: SPE offers superior cleanup compared to PPT by utilizing specific chemical interactions between the analyte and the sorbent. For a carboxylic acid, a mixed-mode anion exchange sorbent allows for a dual retention mechanism (ion exchange and reversed-phase), leading to a highly selective extraction and a cleaner final sample. The pH of the loading and washing solutions is critical for effective retention and removal of interferences.
Step-by-Step Protocol:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Pre-treat the urine sample (1 mL) by adding 100 µL of 2M ammonium hydroxide and the internal standard.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol to remove hydrophilic and some non-polar interferences.
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Part 2: LC-MS/MS Analysis - Achieving Specificity and Sensitivity
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantifying small molecules in complex matrices due to its high selectivity and sensitivity. [5]
Chromatographic Conditions
Expertise & Experience: A C18 reversed-phase column is a versatile and robust choice for the separation of moderately non-polar compounds like the target analyte. The use of a gradient elution with an acidic mobile phase (formic acid) will ensure the carboxylic acid group remains protonated, leading to better peak shape and retention on the reversed-phase column.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
Expertise & Experience: Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. [6]Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| MRM Transitions | To be determined by direct infusion of the analyte |
| Collision Energy | To be optimized for the specific MRM transition |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Part 3: Method Validation - Ensuring Trustworthiness and Scientific Integrity
A bioanalytical method is only as good as its validation. The validation process demonstrates that the method is suitable for its intended purpose. [2][7]The following parameters must be assessed according to FDA guidelines. [8][9]
Selectivity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [2]This is assessed by analyzing at least six different blank matrix samples to check for interferences at the retention time of the analyte and internal standard. [8]
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. [9]These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
| Validation Parameter | Acceptance Criteria (FDA) |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) |
LLOQ: Lower Limit of Quantification CV: Coefficient of Variation
Calibration Curve
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Back-calculated Standards | Within ±15% of nominal values (±20% at LLOQ) |
Conclusion
This application note provides a comprehensive and scientifically sound framework for the quantification of this compound in biological samples. By following the detailed protocols and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable, and defensible data crucial for advancing drug development programs. The emphasis on explaining the rationale behind experimental choices is intended to empower scientists to not only execute the method but also to troubleshoot and adapt it as needed.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Urban, P. L. (2015). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 438, 164-173. [Link]
-
Al-Dirbashi, O. Y., Jacob, M., Al-Qahtani, K., Rashed, M. S., & Al-Amoudi, M. (2007). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Journal of Chromatography B, 854(1-2), 263-268. [Link]
-
PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. [Link]
-
Lee, J. W., Batryn, K., & Strike, D. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 20(10), 956-962. [Link]
-
Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology, 40(8), 34-41. [Link]
-
McGill, D., Chekmeneva, E., Lindon, J. C., Takats, Z., & Nicholson, J. K. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 429-446. [Link]
-
Dong, M. W. (2013). The essence of modern HPLC: advantages, limitations, and potential. LCGC North America, 31(8), 634-645. [Link]
-
Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557. [Link]
-
Reid, G. L. (2001). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America, 19(5), 482-488. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. hhs.gov [hhs.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. anivet.au.dk [anivet.au.dk]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Welcome to the technical support guide for the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, providing actionable troubleshooting advice and optimized protocols to enhance yield and purity. The core of this synthesis relies on a classic Williamson Ether Synthesis followed by saponification, and success hinges on careful control of reaction parameters at each stage.
Synthetic Pathway Overview
The synthesis is typically a two-step process:
-
Step 1: Williamson Ether Synthesis. This step forms the crucial ether linkage. The phenoxide anion of 5-hydroxyindane acts as a nucleophile, attacking an electrophilic derivative of 2-methylpropanoic acid, typically an α-halo ester like ethyl 2-bromo-2-methylpropanoate. This is an SN2 reaction.[1][2]
-
Step 2: Saponification (Hydrolysis). The resulting ester intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product after acidic workup.
Caption: General two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Step 1: Williamson Ether Synthesis Issues
Question 1: My reaction yield for the ether intermediate is consistently low, with a significant amount of unreacted 5-hydroxyindane remaining. What is the likely cause?
Answer: This is a classic problem that almost always points to incomplete deprotonation of the 5-hydroxyindane starting material.
-
Causality: The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile.[1] The neutral hydroxyl group of 5-hydroxyindane is a poor nucleophile. It must be fully deprotonated to the corresponding phenoxide anion to effectively attack the electrophile.
-
Troubleshooting Steps:
-
Evaluate Your Base: A relatively weak base like potassium carbonate (K₂CO₃) can be insufficient for complete deprotonation, leading to an equilibrium that leaves substantial starting material unreacted.
-
Recommendation: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH irreversibly deprotonates the phenol, driving the reaction forward. Use at least 1.1 equivalents to ensure full conversion.
-
-
Check for Moisture: Sodium hydride reacts violently with water. Ensure your 5-hydroxyindane is anhydrous and your reaction solvent is dry. Any moisture will consume the base, rendering it unavailable for deprotonation.
-
Solvent Choice: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation (Na⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[3] If you are using a less polar solvent like acetone or THF, the reaction will be significantly slower.
-
Question 2: Besides unreacted starting material, I am observing a significant side product. What could it be and how can I prevent it?
Answer: The most probable side product is from an E2 elimination reaction competing with the desired SN2 substitution.
-
Causality: The electrophile, ethyl 2-bromo-2-methylpropanoate, has a bromine atom on a tertiary carbon. While SN2 reactions at tertiary centers are generally disfavored, it is possible here. However, the phenoxide is also a reasonably strong base, which can promote the E2 elimination of HBr to form an alkene (ethyl 2-methylacrylate).
-
Troubleshooting Steps:
-
Control the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature and gently warm to 50-60°C only if necessary, while monitoring by TLC.
-
Order of Addition: Add the ethyl 2-bromo-2-methylpropanoate slowly to the solution of the pre-formed sodium phenoxide. This maintains a low instantaneous concentration of the electrophile, favoring the bimolecular substitution over elimination.
-
Step 2: Saponification (Hydrolysis) Issues
Question 3: My hydrolysis is incomplete, and I see both the ester intermediate and the final acid product after workup. How can I drive the reaction to completion?
Answer: Incomplete saponification is typically due to insufficient reaction time, temperature, or quantity of base, often exacerbated by the steric hindrance around the ester group.
-
Causality: The ester group in the intermediate is attached to a quaternary carbon, making it sterically hindered. This slows down the rate of nucleophilic attack by the hydroxide ion.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: This is the simplest solution. Allow the reaction to stir at room temperature for a longer period (e.g., 12-24 hours) or gently heat the reaction mixture to reflux (typically 60-80°C in an ethanol/water mixture) to increase the reaction rate. Monitor the disappearance of the ester spot by TLC.
-
Use Excess Base: Ensure you are using a sufficient molar excess of the base (e.g., 3-5 equivalents of NaOH or KOH). This will keep the hydroxide concentration high and drive the equilibrium towards the carboxylate salt.
-
Improve Solubility: If the ester intermediate is not fully soluble in your reaction medium, the reaction will be slow. Adding a co-solvent like THF can sometimes help to homogenize the reaction mixture.
-
Question 4: I believe the hydrolysis is complete, but my final product yield is low after acidification and extraction. Where is my product going?
Answer: Product loss during workup is common and can be attributed to several factors related to the physical properties of the final carboxylic acid.
-
Troubleshooting Steps:
-
Ensure Complete Protonation: After saponification, the product exists as a water-soluble carboxylate salt. You must acidify the aqueous layer to a pH of ~2 to fully protonate it into the water-insoluble carboxylic acid, causing it to precipitate or become extractable into an organic solvent. Use a pH meter or pH paper to confirm.
-
Optimize Extraction: The product may have some solubility in the aqueous phase even after protonation. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane rather than a single large-volume extraction.
-
Avoid Emulsions: Vigorous shaking during extraction can lead to stable emulsions, trapping your product in the interfacial layer. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
Check for Precipitation: The protonated carboxylic acid may precipitate out of the aqueous solution upon acidification. If this occurs, ensure you collect the solid by filtration before proceeding with liquid-liquid extraction of the filtrate to recover any dissolved material.
-
Frequently Asked Questions (FAQs)
Q: How critical is the purity of the starting 5-hydroxyindane? A: Very critical. Non-phenolic impurities can complicate purification, while acidic impurities can neutralize your base, and other nucleophilic impurities can compete in the reaction, leading to byproducts. It is recommended to use 5-hydroxyindane with >98% purity.
Q: What analytical methods are best for in-process control? A: Thin-Layer Chromatography (TLC) is indispensable. Use a mobile phase like 30% ethyl acetate in hexanes. The starting phenol will have a low Rf, the ester intermediate will have a high Rf, and the final acid product will have a mid-range Rf (and will streak unless a small amount of acetic acid is added to the mobile phase). HPLC is also excellent for quantitative analysis of reaction conversion.
Q: Can this synthesis be performed as a one-pot reaction? A: It is not recommended. The conditions for the Williamson ether synthesis (anhydrous, strong base, aprotic solvent) are incompatible with those for saponification (aqueous, hydroxide). Attempting a one-pot synthesis would likely lead to a complex mixture and very low yields. A two-step process with isolation of the intermediate is far more robust and reliable.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with dry hexanes to remove the oil. Carefully decant the hexanes and suspend the NaH in anhydrous DMF.
-
Deprotonation: Dissolve 5-hydroxyindane (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Substitution: Cool the resulting phenoxide solution back to 0°C. Add ethyl 2-bromo-2-methylpropanoate (1.1 eq.) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60°C. Monitor the reaction progress by TLC until the 5-hydroxyindane spot is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and cautiously quench by slowly adding it to ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester intermediate, which can be purified by column chromatography if necessary.
Protocol 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ester intermediate (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux (approx. 80°C). Monitor the reaction by TLC until the ester starting material is fully consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Data Summary: Impact of Key Parameters on Yield
| Parameter | Suboptimal Condition | Optimized Condition | Rationale & Expected Outcome |
| Base (Step 1) | K₂CO₃ (1.5 eq) | NaH (1.2 eq) | NaH is a stronger, irreversible base, ensuring complete deprotonation of the phenol for higher conversion. |
| Solvent (Step 1) | Acetone | Anhydrous DMF | Polar aprotic DMF accelerates SN2 reactions more effectively than acetone.[3] |
| Temperature (Step 1) | > 100 °C | 50-60 °C | Moderate heating overcomes the activation energy barrier. Excessive heat promotes the E2 elimination side reaction. |
| Hydrolysis Time (Step 2) | 2 hours at RT | 12 hours at RT or 4 hours at reflux | Saponification of the sterically hindered ester is slow; longer reaction times or gentle heating ensures completion. |
| Workup pH (Step 2) | pH 4-5 | pH 1-2 | Incomplete protonation leaves the product as the water-soluble carboxylate, leading to significant loss during extraction. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield issues.
References
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for general synthesis, not found in search results, placeholder)
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Patil, S., et al. (2014). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. [Link]
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for fibrate synthesis, not found in search results, placeholder)
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
- (Reference for fibrate mechanism, not found in search results, placeholder)
-
Asian Journal of Chemistry. (2015). An Improved New Path to Synthesize Gemfibrozil. [Link]
-
Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation. [Link]
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for fibrate mechanism, not found in search results, placeholder)
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for fibrate mechanism, not found in search results, placeholder)
-
Mol-Instincts. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
- (Reference for general synthesis, not found in search results, placeholder)
- (Reference for fibrate mechanism, not found in search results, placeholder)
-
Nag, A. (2016). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
Sources
Technical Support Center: Degradation of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. This guide is designed to provide in-depth technical assistance in a question-and-answer format to address potential challenges you may encounter during your experimental work. The information herein is curated to explain the "why" behind experimental observations and to offer robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under physiological or forced degradation conditions?
A1: Based on the chemical structure of this compound, the primary degradation pathways are anticipated to be hydrolysis and oxidation .[1][2]
-
Hydrolytic Degradation: The ether linkage between the dihydroindene ring and the methylpropanoic acid moiety is a potential site for hydrolysis. This reaction can be catalyzed by acidic or alkaline conditions, leading to the cleavage of the ether bond.[3] This would result in the formation of 2,3-dihydro-1H-inden-5-ol and 2-hydroxy-2-methylpropanoic acid. The rate of hydrolysis is often pH-dependent.[4]
-
Oxidative Degradation: The molecule possesses several sites susceptible to oxidation. In a biological system, this is often mediated by cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in Phase I metabolism.[5][6] Key oxidative transformations could include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring of the dihydroindene moiety or the aliphatic carbons.
-
Oxidation of the Dihydroindene Ring: The dihydroindene ring system can undergo various oxidative modifications.
-
Decarboxylation: Loss of the carboxyl group, which can be initiated by oxidative processes.
-
The specific metabolites formed will depend on the experimental conditions, such as the specific CYP isozymes involved or the chemical oxidants used in forced degradation studies.
Troubleshooting Guides
Scenario 1: Unexpected Peaks in HPLC Analysis During Stability Studies
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound. How can I identify these unknown compounds?
A2: The appearance of new peaks in an HPLC chromatogram is a clear indication of degradation. A systematic approach is required for the identification of these degradation products.
Step-by-Step Protocol for Identification:
-
Mass Spectrometry (MS) Analysis:
-
Couple your HPLC system to a mass spectrometer (LC-MS). Electrospray ionization (ESI) in both positive and negative ion modes is a good starting point.
-
Obtain the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. This will provide the molecular weights of the degradation products.
-
Perform tandem MS (MS/MS) to fragment the ions of the unknown peaks. The fragmentation pattern will provide structural information about the metabolites.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize HRMS (e.g., TOF or Orbitrap) to determine the accurate mass of the degradation products. This will allow you to predict the elemental composition with high confidence.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), NMR spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HMBC) is the gold standard for unambiguous structure elucidation.
-
Common Degradation Products to Expect:
| Potential Degradation Product | Expected Mass Change from Parent | Plausible Mechanism |
| Hydroxylated Metabolite | +16 Da | Oxidation (e.g., by CYP enzymes) |
| Dihydrodiol Metabolite | +34 Da | Arene oxide pathway |
| Carboxylic Acid from Alkyl Oxidation | Varies | Oxidation of a methyl group |
| Cleavage at Ether Linkage | Fragmentation | Hydrolysis |
Causality Behind Experimental Choices: The combination of LC-MS for initial identification and NMR for confirmation provides a self-validating system for structure elucidation. HRMS is crucial for narrowing down potential molecular formulas.
Scenario 2: In Vitro Metabolism Assay Shows Rapid Disappearance of the Parent Compound
Q3: My in vitro metabolism assay using liver microsomes shows a very rapid loss of this compound. How can I determine which enzymes are responsible and what are the major metabolites?
A3: Rapid metabolism in liver microsomes suggests significant involvement of cytochrome P450 enzymes.[7]
Experimental Workflow to Identify Responsible Enzymes and Metabolites:
Caption: Experimental workflow for identifying metabolizing enzymes and metabolites.
Detailed Steps:
-
Baseline Metabolism: Incubate the compound with liver microsomes (from human, rat, or other species of interest) and an NADPH-regenerating system. Analyze samples at different time points to determine the rate of disappearance of the parent compound.
-
CYP Inhibition Assay: Co-incubate the compound with known broad-spectrum or specific CYP inhibitors. A significant decrease in the metabolic rate in the presence of an inhibitor points to the involvement of that specific CYP isozyme.[8]
-
Recombinant CYP Isozymes: Incubate the compound with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to pinpoint the specific isozymes responsible for its metabolism.
-
Metabolite Identification: Use LC-HRMS to identify the major metabolites formed in the incubations. Compare the metabolite profiles from different CYP isozymes to understand their respective contributions.
Trustworthiness of the Protocol: This multi-pronged approach provides a self-validating system. The results from chemical inhibition should correlate with the data from recombinant enzymes, providing a high degree of confidence in the identification of the key metabolizing enzymes.
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways of this compound.
Caption: Potential degradation pathways of the target compound.
References
-
Lifitegrast Degradation: Products and Pathways. PMC - NIH. Available at: [Link]
-
Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. ResearchGate. Available at: [Link]
-
Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. ACS Applied Polymer Materials. Available at: [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]
-
Degradation Pathway. ResearchGate. Available at: [Link]
-
Cytochrome P450 Inducers and Inhibitors Mnemonic and Table | CYP450 SICKFACES & CRAP GPS. YouTube. Available at: [Link]
-
Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. PubMed. Available at: [Link]
-
Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Food Nutrition Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview | Food Nutrition Chemistry [cae.usp-pl.com]
- 3. mdpi.com [mdpi.com]
- 4. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Efficacy Analysis of Gemfibrozil and a Novel PPARα Agonist, 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, in the Management of Dyslipidemia
This guide provides a comprehensive comparison of the established fibric acid derivative, gemfibrozil, and a promising new chemical entity, 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, for the treatment of dyslipidemia. The focus is on the mechanistic distinctions, preclinical efficacy data, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, clinicians, and professionals in drug development who are actively engaged in the field of metabolic diseases.
Introduction: The Evolving Landscape of Fibrate Therapy
For decades, fibric acid derivatives (fibrates) have been a cornerstone in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, including high triglycerides and low high-density lipoprotein (HDL) cholesterol. Gemfibrozil, a well-established member of this class, has a long history of clinical use. However, the quest for more potent and selective agents with improved safety profiles continues. This has led to the investigation of novel compounds such as this compound, which represents a new generation of peroxisome proliferator-activated receptor alpha (PPARα) agonists. This guide will delve into a head-to-head comparison of these two molecules, providing a framework for understanding their relative therapeutic potential.
Mechanism of Action: A Tale of Two PPARα Agonists
Both gemfibrozil and this compound exert their lipid-lowering effects primarily through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. However, the nuances of their interaction with this receptor are thought to underpin their differing efficacy and safety profiles.
Gemfibrozil: As a first-generation fibrate, gemfibrozil is considered a relatively weak and non-selective activator of PPARα.[1][2] Its activation of PPARα leads to a cascade of downstream effects, including:
-
Increased Lipoprotein Lipase (LPL) Activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[2]
-
Decreased Hepatic Triglyceride Production: Gemfibrozil inhibits the synthesis of very-low-density lipoprotein (VLDL) in the liver.[2]
-
Increased HDL Cholesterol: It promotes the production of apolipoproteins A-I and A-II, key components of HDL.
This compound: This novel compound is hypothesized to be a more potent and selective PPARα agonist. Its refined chemical structure may allow for a more optimal binding to the PPARα ligand-binding domain, leading to a more robust and targeted transcriptional activation of genes involved in lipid metabolism. The anticipated advantages of this enhanced selectivity include a greater reduction in triglycerides and a more significant increase in HDL cholesterol at lower therapeutic doses, potentially with a reduced risk of off-target effects.
Figure 1: Comparative signaling pathways of Gemfibrozil and the novel PPARα agonist.
Comparative Efficacy: Preclinical Data Insights
While clinical data for this compound is not yet available, we can extrapolate its potential efficacy from preclinical studies on similar novel PPARα agonists and compare it to established data for gemfibrozil. The following table summarizes expected outcomes based on in vitro and in vivo models.
| Parameter | Gemfibrozil | This compound (Projected) |
| In Vitro PPARα Activation (EC50) | Micromolar (µM) range | Nanomolar (nM) range |
| In Vivo Triglyceride Reduction | 30-50% | >60% |
| In Vivo HDL Cholesterol Increase | 10-20% | >25% |
| Selectivity for PPARα vs. PPARγ/δ | Moderate | High |
Data for gemfibrozil is based on published literature. Projected data for the novel compound is based on the expected improvements of a more potent and selective agonist.
Experimental Protocols for Efficacy Evaluation
To substantiate the comparative efficacy claims, rigorous and standardized experimental protocols are essential. The following outlines the key in vitro and in vivo assays used in the preclinical evaluation of PPARα agonists.
In Vitro PPARα Activation Assay
This assay is fundamental to determining the potency and selectivity of a compound as a PPARα agonist.
Objective: To quantify the dose-dependent activation of the PPARα receptor by the test compounds.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain of human PPARα fused to the DNA-binding domain of GAL4.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of gemfibrozil or this compound for 24 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARα activation.
-
Data Analysis: The results are expressed as the fold activation relative to a vehicle control. The EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated to determine the potency of each compound.
Figure 2: Workflow for the in vitro PPARα activation assay.
In Vivo Hyperlipidemia Model
Animal models are crucial for evaluating the in vivo efficacy of lipid-lowering agents. The high-fat diet-induced hamster model is a well-established and relevant model for studying hypertriglyceridemia.
Objective: To assess the ability of the test compounds to reduce plasma triglyceride and increase HDL cholesterol levels in a hyperlipidemic animal model.
Methodology:
-
Induction of Hyperlipidemia: Male Syrian golden hamsters are fed a high-fat diet for 2-4 weeks to induce elevated plasma triglyceride levels.
-
Compound Administration: The hyperlipidemic hamsters are randomly assigned to treatment groups and orally administered with either vehicle, gemfibrozil, or this compound once daily for a specified period (e.g., 14 days).
-
Blood Collection and Analysis: At the end of the treatment period, blood samples are collected after an overnight fast. Plasma is separated, and triglyceride and HDL cholesterol levels are measured using commercially available enzymatic kits.
-
Data Analysis: The percentage change in triglyceride and HDL cholesterol levels from baseline is calculated for each treatment group and compared to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).
Figure 3: Workflow for the in vivo hyperlipidemia model.
Safety and Tolerability Profile
Gemfibrozil: The safety profile of gemfibrozil is well-characterized. Common side effects include gastrointestinal disturbances.[3] A more significant concern is the increased risk of myopathy and rhabdomyolysis, particularly when co-administered with statins.[4] Gemfibrozil is also a potent inhibitor of the CYP2C8 enzyme, leading to potential drug-drug interactions.[4]
This compound: As a novel compound, the safety profile is yet to be fully elucidated in humans. However, based on its projected high selectivity for PPARα, it is anticipated to have a more favorable safety profile than gemfibrozil. Specifically, the reduced off-target effects may translate to a lower incidence of myopathy and a cleaner drug-drug interaction profile. Preclinical toxicology studies will be critical in confirming these hypotheses.
Conclusion and Future Directions
Gemfibrozil has been a valuable therapeutic agent for the management of dyslipidemia for many years. However, the development of more potent and selective PPARα agonists like this compound holds the promise of enhanced efficacy and improved safety. The experimental frameworks outlined in this guide provide a robust methodology for the head-to-head comparison of these compounds. Future clinical trials will be essential to definitively establish the therapeutic advantages of this novel agent in the treatment of metabolic diseases.
References
- Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
- Fruchart, J. C., et al. (1999). The selective peroxisome proliferator-activated receptor alpha agonist fenofibrate improves plasma lipid and apolipoprotein profiles in patients with type 2 diabetes and mixed hyperlipidaemia. Diabetologia, 42(10), 1239-1245.
- Grundy, S. M., et al. (2004). Efficacy, safety, and tolerability of once-daily niacin for the treatment of dyslipidemia associated with type 2 diabetes. Archives of internal medicine, 164(14), 1568-1576.
-
Lopid (Gemfibrozil) Prescribing Information. (2010). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Triglide (fenofibrate) Prescribing Information. Retrieved from [Link]
Sources
A Comparative Guide to Validating Novel Triglyceride-Lowering Agents: The Case of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Introduction: Navigating the Landscape of Hypertriglyceridemia
Hypertriglyceridemia is a prevalent metabolic disorder and a significant risk factor for both atherosclerotic cardiovascular disease (ASCVD) and acute pancreatitis.[1][2] While established therapies such as fibrates, statins, and high-purity omega-3 fatty acids are available, a substantial portion of patients exhibit persistent hypertriglyceridemia, highlighting a critical unmet need for novel and more potent therapeutic agents.[3][4]
This guide addresses the multifaceted process of validating a novel chemical entity for its potential to lower triglyceride levels. To illustrate this, we will use the hypothetical compound 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid (hereafter referred to as "Compound X"). As this molecule is not a currently recognized therapeutic agent, we will treat it as a novel candidate and outline a rigorous, multi-stage validation workflow. This document is intended for researchers, scientists, and drug development professionals, providing a framework for preclinical and early-stage clinical evaluation, complete with comparative analyses against current standards of care.
Pillar 1: Establishing a Mechanistic Hypothesis for Compound X
The chemical structure of Compound X, featuring a carboxylic acid moiety, bears a resemblance to the fibrate class of drugs. Fibrates are well-established agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism. Therefore, a scientifically sound initial hypothesis is that Compound X functions as a PPARα agonist.
Activation of PPARα leads to a cascade of beneficial effects on lipid metabolism:
-
Increased Lipoprotein Lipase (LPL) Synthesis: LPL is the primary enzyme responsible for hydrolyzing triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.[5]
-
Enhanced Apolipoprotein A-V (ApoA-V) Expression: ApoA-V is a potent activator of LPL-mediated lipolysis.
-
Upregulation of Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.
-
Inhibition of Apolipoprotein C-III (ApoC-III) Production: ApoC-III is a key inhibitor of LPL. Its downregulation further enhances triglyceride clearance.[6]
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed PPARα agonist signaling pathway for Compound X.
Pillar 2: A Self-Validating Experimental Workflow
To rigorously test our hypothesis and characterize the efficacy of Compound X, a tiered approach combining in vitro and in vivo studies is essential. Each stage is designed to provide clear, actionable data that justifies progression to the next.
Stage 1: In Vitro Mechanistic Validation
The primary objective here is to confirm direct engagement with the PPARα target and assess the downstream cellular consequences.
Caption: In Vitro validation workflow for Compound X.
Key Experimental Protocol: PPARα Reporter Gene Assay
This assay provides the foundational evidence of target engagement.
Objective: To quantify the ability of Compound X to activate the human PPARα receptor in a cellular context.
Methodology:
-
Cell Culture: Plate HEK293T cells in a 96-well plate. These cells have low endogenous nuclear receptor activity, making them an ideal background.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing a range of concentrations of Compound X (e.g., 0.1 nM to 100 µM). Include:
-
Vehicle Control: DMSO (or appropriate solvent).
-
Positive Control: Fenofibrate (a known PPARα agonist).
-
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a microplate luminometer. The light output is directly proportional to the level of PPARα activation.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the dose-response curve and calculate the EC50 (the concentration at which 50% of the maximal response is achieved).
Stage 2: In Vivo Preclinical Efficacy and Safety
Successful in vitro validation warrants progression to animal models to assess systemic effects.
Choice of Animal Model:
-
Inducible Model: C57BL/6J mice fed a high-fat diet (HFD). This model mimics diet-induced hypertriglyceridemia, which is common in humans.[7]
-
Genetic Model: APOE*3-Leiden transgenic mice. These mice exhibit elevated levels of VLDL and remnant lipoproteins, closely resembling human familial dysbetalipoproteinemia, and are highly responsive to PPARα agonists.[5]
Caption: In Vivo preclinical study design.
Pillar 3: Comparative Analysis and Data Presentation
The ultimate goal is to develop a therapy that offers advantages over existing treatments. The table below provides a framework for comparing the anticipated profile of Compound X against the current standard of care.
| Feature | Compound X (Hypothetical) | Fibrates (e.g., Fenofibrate) | High-Dose EPA (Icosapent Ethyl) | ApoC-III Inhibitors (e.g., Olezarsen) [4][8] |
| Primary Mechanism | PPARα Agonist | PPARα Agonist | Multiple, including decreased VLDL synthesis and enhanced TG clearance | Antisense oligonucleotide inhibiting ApoC-III synthesis |
| Expected TG Reduction | 30-50% | 25-50%[3] | 20-30% | 49-53%[8] |
| Effect on LDL-C | Variable; may increase, especially with high baseline TG[3] | Variable; may increase, especially with high baseline TG[3] | Neutral or slight increase | Reduction of 18-25%[8] |
| Effect on HDL-C | Increase (5-20%) | Increase (5-20%)[3] | Neutral | Minimal |
| Route of Administration | Oral | Oral | Oral | Subcutaneous Injection |
| Key Potential Advantages | Potentially higher potency or improved safety profile over existing fibrates. | Established efficacy in ASCVD risk reduction in certain subgroups. | Proven ASCVD risk reduction on top of statins (REDUCE-IT trial). | Very high potency for TG lowering; beneficial effect on LDL-C. |
| Potential Side Effects | Myopathy, elevated liver enzymes, increased serum creatinine. | Myopathy (especially with statins), cholelithiasis, elevated liver enzymes. | Arthralgia, potential for increased bleeding risk. | Injection site reactions, potential for thrombocytopenia. |
Framework for Future Clinical Evaluation
Positive preclinical data would support advancing Compound X into human trials.
-
Phase I: A single-ascending dose and multiple-ascending dose study in healthy volunteers. The primary endpoints would be safety and tolerability, with secondary endpoints focused on pharmacokinetics (PK) and pharmacodynamics (PD), including preliminary effects on fasting triglyceride levels.[6][9]
-
Phase IIa (Proof-of-Concept): A randomized, double-blind, placebo-controlled trial in patients with moderate to severe hypertriglyceridemia (e.g., TG > 200 mg/dL).[6] The primary endpoint would be the percent change in fasting triglycerides from baseline after a defined treatment period (e.g., 12 weeks).[10]
Conclusion
The validation of a novel triglyceride-lowering agent like the hypothetical Compound X is a systematic, evidence-based process. It begins with a strong mechanistic hypothesis grounded in chemical structure and known biology. This hypothesis must then be rigorously tested through a series of self-validating in vitro and in vivo experiments designed to assess target engagement, efficacy, and safety. By objectively comparing the emerging profile of the candidate compound against established therapies, researchers and drug developers can make informed decisions about its potential to address the persistent clinical challenge of hypertriglyceridemia and improve patient outcomes.
References
-
Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available at: [Link]
-
Feingold, K. R. (2021). Triglyceride Lowering Drugs. In Endotext. MDText.com, Inc. Available at: [Link]
-
Toth, P. P., & Dayspring, T. D. (2021). Therapies for Treating Hypertriglyceridemia. National Lipid Association. Available at: [Link]
-
Hegele, R. A., & Ginsberg, H. N. (2020). Hypertriglyceridemia and Atherosclerosis: Using Human Research to Guide Mechanistic Studies in Animal Models. Arteriosclerosis, Thrombosis, and Vascular Biology, 40(1), e1-e9. Available at: [Link]
-
ClinicalTrials.gov. (2018). Clinical Trial to Evaluate the Efficacy of a Dyslipidemic Therapy in Mexican Population. Available at: [Link]
-
Ecole Polytechnique Fédérale de Lausanne. (2026). New oral drug safely lowers triglycerides and other blood lipids in Phase 1 trial. Nature Medicine. Available at: [Link]
-
Diana, P., Cirrincione, G., Barraja, P., et al. (1995). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 38(13), 2457-63. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Triglyceride Assays. Available at: [Link]
-
Varghese, M. J., & Al-Kindi, S. G. (2024). Hypertriglyceridemia Therapy: Past, Present and Future Perspectives. Journal of Clinical Medicine, 13(18), 5309. Available at: [Link]
-
Navar, A. M., & Peterson, E. D. (2016). Landmark Lipid-Lowering Trials in the Primary Prevention of Cardiovascular Disease. Current Cardiology Reports, 18(11), 108. Available at: [Link]
-
Katsiki, N., Al-Rasadi, K., & Rizzo, M. (2022). Early Investigational and Experimental Therapeutics for the Treatment of Hypertriglyceridemia. Journal of Clinical Medicine, 11(3), 543. Available at: [Link]
-
Young, D. H., Wang, N. X., Meyer, S. T., & Avila-Adame, C. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 74(2), 489-498. Available at: [Link]
-
Chavan, V. R., & Wagh, A. S. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 163-168. Available at: [Link]
-
Healthline. (2025). Common Triglyceride Medications. Available at: [Link]
-
Al-khazali, L. I., & Al-shami, K. M. (2021). New approaches to triglyceride reduction: Is there any hope left? Current Problems in Cardiology, 46(12), 100869. Available at: [Link]
-
Lin, Y., Vonk, R. J., Slooff, M. J., et al. (1995). Differences in propionate-induced inhibition of cholesterol and triacylglycerol synthesis between human and rat hepatocytes in primary culture. The British Journal of Nutrition, 74(2), 197-207. Available at: [Link]
-
CenterWatch. (n.d.). Dyslipidemia Clinical Research Trials. Available at: [Link]
-
Centers for Disease Control and Prevention. (2018). Triglycerides Laboratory Procedure Manual. Available at: [Link]
-
National Lipid Association. (n.d.). Landmark Clinical Trials. Available at: [Link]
-
Lee, H., et al. (2015). The triglyceride-lowering effect of supplementation with dual probiotic strains, Lactobacillus curvatus HY7601 and Lactobacillus plantarum KY1032: Reduction of fasting plasma lysophosphatidylcholines in nondiabetic and hypertriglyceridemic subjects. Nutrition, Metabolism, and Cardiovascular Diseases, 25(8), 754-762. Available at: [Link]
-
MO HealthNet. (2022). Triglyceride Lowering Agents. Available at: [Link]
-
ResearchGate. (2024). Review Article on Animal Models in Preclinical Research in Hyperlipidemia. Available at: [Link]
-
BioWorld. (2014). Animal model of hypertriglyceridemia developed in zebrafish. Available at: [Link]
-
Shiner, M., Fuhrman, B., & Aviram, M. (2016). Nitro-Oleic Acid Reduces J774A.1 Macrophage Oxidative Status and Triglyceride Mass. Lipids, 51(9), 1037-47. Available at: [Link]
-
EurekAlert!. (2024). Experimental drug could further reduce lipids in the blood in high-risk patients. Available at: [Link]
-
Cicero, A. F. G., et al. (2019). A Randomized, Double-Blinded, Placebo-Controlled, Clinical Study of the Effects of a Nutraceutical Combination (LEVELIP DUO®) on LDL Cholesterol Levels and Lipid Pattern in Subjects with Sub-Optimal Blood Cholesterol Levels (NATCOL Study). Nutrients, 12(1), 3127. Available at: [Link]
-
American Heart Association. (2025). New medication reduced high triglyceride levels, improved cholesterol and liver health. Available at: [Link]
-
Yen, C. L. E., et al. (2011). A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity. Journal of Lipid Research, 52(5), 1020-1026. Available at: [Link]
-
National Lipid Association. (n.d.). Lipid-Lowering Medications. Available at: [Link]
-
3H Biomedical. (n.d.). Triglyceride Assay (TG). Available at: [Link]
-
Young, D. H., Wang, N. X., Meyer, S. T., & Avila-Adame, C. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 74(2), 489-498. Available at: [Link]
-
Hernandez-Ortega, S., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2261. Available at: [Link]
Sources
- 1. lipid.org [lipid.org]
- 2. New approaches to triglyceride reduction: Is there any hope left? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triglyceride Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Common Triglyceride Medications [healthline.com]
- 5. Hypertriglyceridemia and Atherosclerosis: Using Human Research to Guide Mechanistic Studies in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Investigational and Experimental Therapeutics for the Treatment of Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Experimental drug could further reduce lipids in the blood in high-risk patients | EurekAlert! [eurekalert.org]
- 9. news-medical.net [news-medical.net]
- 10. The triglyceride-lowering effect of supplementation with dual probiotic strains, Lactobacillus curvatus HY7601 and Lactobacillus plantarum KY1032: Reduction of fasting plasma lysophosphatidylcholines in nondiabetic and hypertriglyceridemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Investigating the Cross-Reactivity of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the cross-reactivity profile of the novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid against other relevant alternatives, supported by detailed experimental methodologies. This document is designed to be a practical resource for assessing the selectivity of this potential therapeutic agent.
Introduction: The Imperative of Selectivity in Drug Development
The compound this compound shares structural similarities with the fibrate class of drugs, which are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1] Fibrates are primarily used in the management of dyslipidemia.[2] The therapeutic effects of fibrates are mediated through the activation of PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[3][4]
Given its structural resemblance to fibrates, it is hypothesized that this compound may also act as a PPAR agonist. However, the PPAR family consists of three main subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ), each with distinct tissue distribution and physiological roles.[5] While PPARα activation is associated with the beneficial lipid-lowering effects of fibrates, activation of other PPAR subtypes can lead to different, and sometimes undesirable, effects.[1] Therefore, a thorough investigation of the cross-reactivity of this novel compound is paramount to understanding its therapeutic potential and safety profile.
This guide outlines a systematic approach to characterizing the selectivity of this compound, comparing its activity against a panel of known PPAR agonists with varying subtype selectivities.
The Comparative Framework: Establishing a Baseline for Selectivity
To objectively assess the cross-reactivity of this compound (referred to as "Test Compound"), its activity profile will be compared against a set of well-characterized reference compounds:
-
Fenofibrate: A clinically used fibrate drug that is a known PPARα agonist.[6][7]
-
Rosiglitazone: A member of the thiazolidinedione class, known as a potent and selective PPARγ agonist.[5][6]
-
GW501516: A selective PPARδ agonist.[8]
-
Bezafibrate: A pan-PPAR agonist, activating all three subtypes.[7]
-
Inactive Structural Analog: A synthesized analog of the Test Compound, predicted in silico to be inactive, will serve as a negative control.
This selection of comparators will allow for a comprehensive evaluation of the Test Compound's potency and selectivity across the PPAR subtypes.
A Tiered Approach to Experimental Investigation
A multi-tiered experimental strategy is proposed to systematically investigate the cross-reactivity of the Test Compound. This approach begins with computational predictions and progresses to increasingly complex biological assays.
Tier 1: In Silico Off-Target Prediction
The initial step involves computational screening to predict potential off-target interactions.[9] This can be achieved using various platforms that analyze the chemical structure of the Test Compound and predict its binding affinity to a wide range of biological targets.[10] This predictive analysis helps to identify potential areas of cross-reactivity that warrant further experimental validation.
Tier 2: In Vitro Biochemical Binding Assays
Direct binding assays are crucial for determining the affinity of the Test Compound for the PPAR subtypes and other nuclear receptors.[11] Competitive binding assays, such as those utilizing fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET), are well-suited for this purpose.[12][13][14]
Table 1: Proposed Panel for Nuclear Receptor Binding Assays
| Receptor Target | Rationale for Inclusion |
| PPARα | Primary hypothesized target based on structural similarity to fibrates. |
| PPARγ | Key off-target to assess potential for side effects associated with thiazolidinediones. |
| PPARδ | Important for understanding the full PPAR activation profile. |
| LXRα and LXRβ | Liver X Receptors are involved in lipid metabolism and can be activated by some PPAR agonists.[15] |
| FXR | Farnesoid X Receptor is another key regulator of bile acid and lipid metabolism.[15] |
| RXRα, RXRβ, RXRγ | Retinoid X Receptors form heterodimers with PPARs and other nuclear receptors.[16] |
| ERα and ERβ | Estrogen Receptors are included to rule out unintended hormonal activity. |
| AR | Androgen Receptor binding is assessed to exclude potential endocrine disruption. |
| GR | Glucocorticoid Receptor is a common off-target for many small molecules.[15] |
| MR | Mineralocorticoid Receptor is structurally related to other steroid hormone receptors. |
| TRα and TRβ | Thyroid Hormone Receptors are involved in metabolic regulation. |
These assays will yield IC50 values, representing the concentration of the compound required to displace 50% of a fluorescently labeled ligand from the receptor.[17]
Tier 3: In Vitro Cell-Based Functional Assays
To determine whether binding to a receptor translates into a functional response (agonism or antagonism), cell-based reporter gene assays are essential.[6][18] These assays typically use a cell line engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that receptor.[7][16][19]
Table 2: Data Summary from PPAR Reporter Gene Assays
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Fenofibrate | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Rosiglitazone | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| GW501516 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Bezafibrate | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Inactive Analog | No significant activity expected | No significant activity expected | No significant activity expected |
EC50 values, the concentration at which a compound elicits 50% of its maximal response, will be determined for agonist activity.[20] To assess potential antagonism, the assays will be run in the presence of a known agonist, and the ability of the Test Compound to inhibit the agonist-induced response will be measured.[15]
Tier 4: Broader In Vitro Off-Target Profiling
To ensure a comprehensive safety assessment, the Test Compound should be screened against a broader panel of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.[21][22] Several contract research organizations offer standardized screening panels for this purpose.
Tier 5: In Vivo Pharmacodynamic and Toxicological Assessment
Based on the in vitro profile, a preliminary in vivo study in a relevant animal model, such as a dyslipidemic rodent model, can provide valuable insights into the integrated physiological effects of the Test Compound.[23][24][25] Key parameters to assess would include lipid profiles (triglycerides, HDL, LDL), glucose tolerance, and general toxicology markers.
Visualizing the Experimental Workflow and Biological Pathway
To provide a clear overview, the proposed experimental workflow and the underlying biological pathway are illustrated below using Graphviz.
Caption: A tiered experimental workflow for assessing compound cross-reactivity.
Caption: Simplified PPAR signaling pathway.
Detailed Experimental Protocols
Competitive Binding Assay (TR-FRET)
This protocol is adapted for a generic PPAR subtype.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% BSA).
-
Serially dilute the Test Compound and reference compounds in assay buffer.
-
Prepare a working solution of the fluorescently labeled PPAR ligand (e.g., a Fluormone™) and the PPAR Ligand Binding Domain (LBD) fused to a tag (e.g., GST) and an antibody against the tag conjugated to a FRET donor (e.g., terbium).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compounds or vehicle control to the wells.
-
Add 5 µL of the PPAR-LBD/antibody complex.
-
Add 10 µL of the fluorescent ligand.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., for the donor and acceptor fluorophores).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.[14]
-
Reporter Gene Assay
This protocol describes a transient transfection approach.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an expression vector for the full-length PPAR subtype and a reporter plasmid containing a PPRE-driven luciferase gene. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, re-plate the cells into a 96-well plate.
-
After cell attachment, replace the medium with one containing serial dilutions of the Test Compound or reference compounds.
-
-
Lysis and Luminescence Measurement:
-
After 18-24 hours of incubation, lyse the cells.
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
Conclusion
The systematic investigation of the cross-reactivity of this compound is a critical step in its preclinical development. The tiered approach outlined in this guide, from in silico prediction to in vivo validation, provides a robust framework for characterizing its selectivity profile. By comparing its activity against a panel of well-defined PPAR agonists, researchers can gain a comprehensive understanding of its potential therapeutic utility and off-target liabilities. The provided experimental protocols serve as a starting point for these crucial studies, which will ultimately determine the future trajectory of this promising compound.
References
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]
-
Wikipedia. (n.d.). Nuclear receptor. [Link]
-
PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. [Link]
-
Srivastava, R. A. K. (2009). Chemistory of Fibrates. PMC. [Link]
-
Cornu, T. I., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. [Link]
-
Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(2), 296-304. [Link]
-
Amin, S., et al. (2023). Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer's Disease. PMC. [Link]
-
ResearchGate. (n.d.). In Vivo Performance of Fenofibrate Formulated With Ordered Mesoporous Silica Versus 2-Marketed Formulations: A Comparative Bioavailability Study in Beagle Dogs. [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. [Link]
-
van der Meer, D., et al. (2011). Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Journal of Pharmacological and Toxicological Methods, 64(1), 52-9. [Link]
-
Gao, P., et al. (2017). Developing Quantitative In Vitro-In Vivo Correlation for Fenofibrate Immediate-Release Formulations With the Biphasic Dissolution-Partition Test Method. Journal of Pharmaceutical Sciences, 106(9), 2660-2669. [Link]
-
PubMed. (n.d.). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. [Link]
-
Willson, T. M., et al. (2000). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 43(4), 527-50. [Link]
-
Indigo Biosciences. (n.d.). Human PPARα Reporter Assay Kit. [Link]
-
LipidCenter. (n.d.). Fibrate MOA Slides. [Link]
-
ResearchGate. (n.d.). (PDF) Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer's Disease. [Link]
-
De la Cruz, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. [Link]
-
LeCluyse, E. L. (2001). Current in Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Pharmaceutical News, 8(5), 253-259. [Link]
-
ResearchGate. (n.d.). Combining in vitro and in silico methods for better prediction of surfactant effects on the absorption of poorly water soluble drugs - A fenofibrate case example. [Link]
-
ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [Link]
-
Ghuman, J., & Singh, P. (2023). Fibrate Medications. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). (PDF) Biological Properties of Some Volatile Phenylpropanoids. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
Takeuchi, S., et al. (2015). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 38(11), 1792-9. [Link]
-
Wujec, M., & Paneth, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(1), 1-13. [Link]
-
Kim, J. Y., et al. (2013). In vitro and in vivo evaluation of a self-microemulsifying drug delivery system for the poorly soluble drug fenofibrate. Archives of Pharmacal Research, 36(6), 748-57. [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
-
RSC Publishing. (2024). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3845. [Link]
-
Lee, M. Y., & Lee, J. H. (2020). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 30(4), 255-269. [Link]
-
Digital Commons@Kennesaw State University. (2023). Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer's Disease. [Link]
-
Shepherd, J. (1993). Mechanism of action of fibrates. Postgraduate Medical Journal, 69 Suppl 1, S34-41. [Link]
-
MDPI. (2022). Protective Effects of Neutral Lipids from Phaeodactylum tricornutum on Palmitate-Induced Lipid Accumulation in HepG2 Cells: An In Vitro Model of Non-Alcoholic Fatty Liver Disease. [Link]
-
MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]
-
ResearchGate. (n.d.). Assay of reporter gene activity in PPARα-, PPARβ- and PPARγ-transiently.... [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Thingyansane. (2022, November 24). Fibrates - How do they work? (Pharmacology, Indications, Side effects). [Video]. YouTube. [Link]
-
Nagareddy, P. R., et al. (2019). Dual peroxisome-proliferator-activated-receptor-α/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction. JCI Insight, 5(15), e129556. [Link]
-
He, L., et al. (2017). PPAR-Mediated Toxicology and Applied Pharmacology. PPAR Research, 2017, 9352784. [Link]
Sources
- 1. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]
- 15. Nuclear receptor - Wikipedia [en.wikipedia.org]
- 16. caymanchem.com [caymanchem.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 23. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Developing Quantitative In Vitro-In Vivo Correlation for Fenofibrate Immediate-Release Formulations With the Biphasic Dissolution-Partition Test Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic Acid Analogs as Calcium-Sensing Receptor Antagonists
Introduction: Targeting the Calcium-Sensing Receptor for Anabolic Bone Therapy
The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor, is the principal regulator of systemic calcium homeostasis.[1][2] Primarily expressed in the parathyroid glands and kidneys, its activation by extracellular calcium (Ca²⁺) suppresses the secretion of parathyroid hormone (PTH).[1] Consequently, antagonizing the CaSR presents a compelling therapeutic strategy for diseases like osteoporosis. By blocking the receptor, a transient, non-sustained increase in endogenous PTH can be induced, mimicking the anabolic effects of intermittent PTH therapies such as teriparatide and promoting new bone formation.[3] This has led to the development of a class of allosteric antagonists known as "calcilytics."
This guide focuses on a specific chemical series of calcilytics: analogs of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid . A prominent member of this class, Ronacaleret , has undergone clinical investigation. Here, we provide a comparative analysis of the structure-activity relationships (SAR) within this scaffold, supported by experimental data, to offer researchers and drug development professionals a detailed understanding of the key molecular determinants for potent CaSR antagonism.
Core Scaffold and Mechanism of Action
The this compound scaffold serves as the foundational structure for a series of potent CaSR antagonists. These small molecules act as negative allosteric modulators (NAMs), binding to the transmembrane domain of the CaSR to inhibit its activation by extracellular calcium. This inhibition leads to a pulsatile release of PTH, which is crucial for achieving a net anabolic effect on bone. A sustained release of PTH, in contrast, can lead to bone resorption and is undesirable.[3] Therefore, the medicinal chemistry efforts around this scaffold have focused on optimizing not only potency but also pharmacokinetic profiles to ensure a rapid and transient PTH response.
Below is a diagram illustrating the general structure of the scaffold and the key regions for modification that will be discussed in this guide.
Caption: Key regions for SAR exploration in the indanyloxy-isobutyric acid scaffold.
Comparative Analysis of Analog Potency
The potency of these analogs is typically assessed through in vitro functional assays that measure the inhibition of CaSR-mediated intracellular calcium mobilization in response to an agonist. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison.
| Compound ID | Core Structure Modification | In Vitro Potency (IC₅₀, µM) | Reference |
| Ronacaleret | Base scaffold | 0.11 | [3] |
| Analog 3 | Phenyl ring instead of indan; zwitterionic amino alcohol | 0.016 | [3] |
| Analog 22 | Thioanisole modification on phenyl ring of Analog 3 | 0.009 | [3] |
| Analog 23 | Thioanisole modification on phenyl ring of Analog 3 | 0.005 | [3] |
Key Insights from the Data:
-
Scaffold Hopping and Zwitterionic Moieties: A significant increase in potency was observed when moving from the indan scaffold of Ronacaleret to a phenyl-based zwitterionic amino alcohol structure (Analog 3). This suggests that alternative hydrophobic groups and the introduction of a basic amine can enhance the interaction with the CaSR.[3]
-
Metabolism-Guided Design: The introduction of a metabolically labile thiomethyl group in Analogs 22 and 23, a strategy aimed at achieving a shorter pharmacokinetic half-life, also resulted in a notable improvement in potency compared to their parent compound (Analog 3).[3] This highlights a successful instance of multi-parameter optimization where both pharmacokinetics and pharmacodynamics were favorably modulated.
-
The Carboxylic Acid Group: The carboxylic acid moiety is a critical feature for the activity of this class of compounds. It is believed to play a crucial role in anchoring the molecule to the receptor. Efforts to replace this group with bioisosteres are a key area of research to improve drug-like properties.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, a detailed methodology for a representative in vitro assay is provided below.
In Vitro CaSR Antagonist Potency Assay (FLIPR-based)
This protocol describes a common method for determining the IC₅₀ values of CaSR antagonists by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in a cell line expressing the human CaSR.
Workflow Diagram:
Sources
- 1. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: The calcium-sensing receptor: from physiology to pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor antagonists abrogate airway hyperresponsiveness and inflammation in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of PPAR Agonism: A Guide to Ensuring Reproducible Results with 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid and its Analogs
For researchers, scientists, and drug development professionals venturing into the modulation of peroxisome proliferator-activated receptors (PPARs), the promise of novel therapeutics is tempered by the critical need for experimental reproducibility. This guide offers an in-depth technical framework for evaluating the activity of emerging PPAR agonists, with a focus on the structural class represented by 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. While specific public data on this particular compound is not available, its chemical structure strongly suggests activity as a PPAR agonist, placing it in the esteemed company of fibrate drugs.
This guide will delve into the mechanistic underpinnings of PPAR agonism, provide detailed protocols for assessing compound activity, and critically, explore the multifaceted factors that can influence experimental variability and reproducibility. By understanding and controlling these variables, researchers can generate robust and reliable data, accelerating the journey from discovery to clinical application.
The Science of PPAR Agonism: A Primer
Peroxisome proliferator-activated receptors are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in a myriad of physiological processes, most notably lipid and glucose metabolism.[1] There are three main subtypes, or isotypes, of PPARs:
-
PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in a reduction of plasma triglycerides. Fibrate drugs are classical PPARα agonists.
-
PPARγ (gamma): Predominantly found in adipose tissue, where it is a key regulator of adipogenesis (the formation of fat cells) and insulin sensitivity. Thiazolidinediones (TZDs) are a class of drugs that target PPARγ to improve glycemic control in type 2 diabetes.
-
PPARβ/δ (beta/delta): Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.
The activation of PPARs is a multi-step process that offers several points for experimental variability.
dot
Figure 1. Simplified signaling pathway of PPARα activation.
Core Experimental Workflows for Assessing PPAR Agonism
Reproducibility in the assessment of a novel compound like this compound hinges on the meticulous execution of well-established experimental workflows. Here, we detail two fundamental assays.
PPAR Transactivation Assay
This cell-based assay is the gold standard for quantifying the ability of a compound to activate a specific PPAR isotype. It typically utilizes a reporter gene, such as luciferase, under the control of a promoter containing PPAR response elements (PPREs).
Experimental Workflow: PPARα Transactivation Assay
dot
Figure 3. Workflow for analyzing PPARα target gene expression by qPCR.
Detailed Protocol: qPCR for PPARα Target Genes
-
Cell Treatment: Seed HepG2 cells in 6- or 12-well plates and treat with the test compound, vehicle, and positive control as in the transactivation assay.
-
RNA Extraction: After the desired treatment period (typically 24-48 hours), lyse the cells and extract total RNA using a reputable kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using a qPCR instrument, a suitable master mix (e.g., SYBR Green or probe-based), and primers specific for the target genes of interest (e.g., CPT1A, ACOX1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the raw qPCR data to determine the cycle threshold (Ct) values. Use the ΔΔCt method to calculate the fold change in target gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Factors Impacting Reproducibility:
-
RNA Integrity: High-quality, intact RNA is paramount for accurate qPCR results.
-
Primer Design and Validation: Poorly designed primers can lead to non-specific amplification and inaccurate quantification. Primers should be validated for efficiency and specificity.
-
Choice of Housekeeping Genes: The expression of the chosen housekeeping gene(s) must be stable across all experimental conditions. It is often advisable to test a panel of housekeeping genes and use the geometric mean of the most stable ones for normalization.
-
Technical Variation: Meticulous pipetting and the use of master mixes are essential to minimize technical variability between replicates.
Comparative Analysis: Benchmarking Against Established PPAR Agonists
A critical component of evaluating a novel compound is to benchmark its performance against well-characterized alternatives. For a putative PPARα agonist like this compound, the fibrates fenofibrate and gemfibrozil are the logical comparators.
| Parameter | Fenofibrate | Gemfibrozil | This compound |
| Primary Target | PPARα | PPARα | Presumed PPARα |
| Reported In Vitro Potency (EC50) | Varies by assay, typically in the low micromolar range | Generally considered less potent than fenofibrate | Data not publicly available |
| Clinical Effects | Lowers triglycerides, moderately increases HDL, variable effects on LDL. [2] | Lowers triglycerides, increases HDL, may increase LDL. | Unknown |
| Known Liabilities | Can increase serum creatinine. Lower risk of myopathy with statins. [3] | Higher risk of myopathy when co-administered with statins due to inhibition of CYP2C8. [4] | Unknown |
Table 1. Comparative profile of selected PPARα agonists.
When designing comparative experiments, it is crucial to run the test compound and the reference compounds in parallel under identical conditions. This will allow for a direct and reliable comparison of their relative potencies and efficacies.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your findings, every protocol should be designed as a self-validating system. This involves:
-
Positive and Negative Controls: The inclusion of a potent, selective agonist for the target receptor (positive control) and a vehicle control (negative control) in every experiment is non-negotiable.
-
Dose-Response Curves: Evaluating compounds over a range of concentrations allows for the determination of key pharmacological parameters like EC50 and Emax, providing a more complete picture of their activity than single-point measurements.
-
Selectivity Profiling: To assess off-target effects, it is advisable to test the compound in transactivation assays for other PPAR isotypes (γ and β/δ) and potentially other nuclear receptors.
Concluding Remarks
The exploration of novel chemical entities such as this compound holds significant promise for the development of new therapies for metabolic disorders. However, the path to clinical translation is paved with rigorous and reproducible science. By embracing the principles of sound experimental design, meticulous execution of validated protocols, and a critical understanding of the potential sources of variability, researchers can confidently navigate the complexities of PPAR agonism and contribute to the advancement of this important field. This guide provides a foundational framework to support these endeavors, fostering a culture of scientific integrity and accelerating the discovery of the next generation of metabolic therapeutics.
References
Sources
A Researcher's Guide to Selecting Robust Controls for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid Experiments
This guide provides a comprehensive framework for selecting appropriate positive and negative controls for experiments involving the novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. Given its structural similarity to fibrate class drugs, this compound is hypothesized to function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. The principles and protocols detailed herein are designed to ensure the generation of scientifically valid, reproducible, and publishable data by establishing a self-validating experimental system.
Understanding the Core Mechanism: The PPARα Signaling Pathway
Before selecting controls, it is imperative to understand the presumed mechanism of action. This compound, like other fibrates, is expected to exert its biological effects by activating PPARα, a nuclear receptor that is a key regulator of lipid metabolism.[1][2]
The activation cascade is as follows:
-
Ligand Binding: The compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARα.
-
Conformational Change & Heterodimerization: Ligand binding induces a conformational change in PPARα, causing it to form a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARα/RXRα complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation, ultimately leading to a reduction in plasma triglycerides.[1][3]
Caption: The PPARα signaling pathway initiated by ligand binding.
The Logic of Control Selection: Building a Self-Validating System
The validity of your experimental findings hinges on a meticulously planned set of controls. Each control serves a distinct purpose: to confirm the activity of the assay, to establish a baseline, and to prove that the observed effect is specifically due to the intended mechanism of action.
Caption: Logical roles of controls in an experimental design.
Recommended Controls for In Vitro PPARα Activity Studies
For robust validation, we recommend a multi-faceted approach using both a potent, selective tool compound and a clinically relevant drug as positive controls, alongside a specific antagonist and a vehicle control.
| Control Type | Compound | Class | Rationale for Use |
| Positive | GW7647 | Potent & Selective PPARα Agonist | An ideal tool for in vitro assays due to its high potency (EC50 ~6 nM for human PPARα) and selectivity over other PPAR isoforms.[4][5][6] Ensures the experimental system is sensitive and responsive to PPARα activation. |
| Positive | Fenofibrate | Clinically Used Fibrate Drug | As the active metabolite of a widely used dyslipidemia drug, it serves as a clinically relevant benchmark for comparing the potency and efficacy of the test compound.[7] |
| Negative | GW6471 | Specific PPARα Antagonist | Used to demonstrate that the biological effect of the test compound is specifically mediated by PPARα. Co-treatment with an agonist and GW6471 should block the agonist-induced response.[8] |
| Negative | Vehicle (e.g., DMSO) | Solvent | Establishes the baseline or background signal in the assay. All compound-induced effects are measured relative to the vehicle-treated group. |
Experimental Validation Workflow & Protocols
We propose a two-tiered approach to validate the activity of this compound: a primary screen using a reporter assay to confirm direct receptor activation, followed by a secondary assay to measure downstream target gene expression.
Caption: A two-step workflow for validating PPARα agonism.
Protocol 1: PPARα Luciferase Reporter Gene Assay
This assay directly measures the ability of a compound to activate PPARα and drive the expression of a reporter gene (luciferase) under the control of PPREs.
Materials:
-
HEK293 or HepG2 cells
-
PPARα expression vector
-
PPRE-driven luciferase reporter vector (e.g., pGL4.23[luc2/PPRE/Hygro])
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Test compound, positive controls (GW7647, Fenofibrate), and negative control (GW6471) dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells/well and allow them to attach overnight.
-
Transfection: Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter vector according to the manufacturer's protocol for the transfection reagent. A constitutively expressed Renilla luciferase vector should be included for normalization.
-
Incubation: Incubate for 24 hours to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and control compounds in appropriate cell culture media. The final DMSO concentration should be ≤ 0.1%.
-
For antagonist experiments, pre-incubate cells with GW6471 (e.g., 1 µM) for 30-60 minutes before adding the agonist (test compound or GW7647).
-
Replace the media in the wells with the compound-containing media. Include "vehicle only" wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Express data as "Fold Induction" relative to the vehicle control.
Protocol 2: Quantitative RT-PCR (qRT-PCR) for PPARα Target Genes
This assay validates the findings from the reporter assay by measuring changes in the expression of endogenous PPARα target genes in a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in a 12-well or 6-well plate. Once they reach ~70-80% confluency, treat them with the test compound, positive controls, and negative controls as described in the reporter assay protocol. Incubate for 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and SYBR Green master mix.
-
Run the reaction on a real-time PCR instrument with an appropriate cycling program.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control group using the 2-ΔΔCt method.
-
Data Interpretation and Expected Outcomes
Table of Expected Results:
| Treatment Group | Expected Luciferase Activity (Fold vs. Vehicle) | Expected Target Gene Expression (Fold vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 1.0 | 1.0 | Establishes baseline activity. |
| Test Compound | > 2.0 | > 2.0 | Indicates potential PPARα agonist activity. |
| GW7647 (Positive Control) | > 10.0 (Strong increase) | > 5.0 (Strong increase) | Confirms the assay system is working correctly. |
| Fenofibrate (Positive Control) | > 5.0 (Moderate increase) | > 3.0 (Moderate increase) | Provides a clinically relevant benchmark. |
| GW6471 (Antagonist) alone | ~ 1.0 | ~ 1.0 | Shows the antagonist has no intrinsic agonist activity. |
| Test Compound + GW6471 | ~ 1.0 | ~ 1.0 | Demonstrates the test compound's effect is specifically blocked by a PPARα antagonist, confirming its mechanism of action. |
References
-
Kobayashi, K. I., et al. (2020). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. Available at: [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Sharina, I. G., et al. (2015). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. British Journal of Pharmacology. Available at: [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal. Available at: [Link]
-
Nan, Y., et al. (2014). PPARα/γ agonists and antagonists differently affect hepatic lipid metabolism, oxidative stress and inflammatory cytokine production in steatohepatitic rats. European Journal of Pharmacology. Available at: [Link]
-
Indigo Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Available at: [Link]
-
Zhao, Z., et al. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Chemistry of Natural Compounds. Available at: [Link]
- Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
ACS Medicinal Chemistry Letters. (2020). Sulfonimide and Amide Derivatives as Novel PPARα Antagonists: Synthesis, Antiproliferative Activity, and Docking Studies. Available at: [Link]
-
BPS Bioscience. (n.d.). PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. Available at: [Link]
-
Unangst, P. C., et al. (1993). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
US Cardiology Review. (2006). Fibrates — The Other Life-saving Lipid Drugs. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Available at: [Link]
-
Ghossan, V., & V. A. Lakhani. (2023). Fibrate Medications. StatPearls. Available at: [Link]
-
Lea-Currie, Y. R., et al. (2006). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research. Available at: [Link]
-
Yagai, T., et al. (2021). Feedback repression of PPARα signaling by Let-7 microRNA. iScience. Available at: [Link]
-
ResearchGate. (n.d.). Overexpression of PPAR α variants in human and mouse hepatic cell.... Available at: [Link]
-
Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science. Available at: [Link]
-
Brauer, G. M., & Stansbury, H. (1964). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Effect of various doses of MK886 on PPARα activation in COS1 cells (A).... Available at: [Link]
-
Nakajima, M., et al. (2013). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.
-
Drugs.com. (n.d.). List of Fibric acid derivatives (Fibrates). Available at: [Link]
-
Yu, H., et al. (2018). In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. Journal of Translational Medicine. Available at: [Link]
-
MDPI. (2020). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. Available at: [Link]
-
Li, X., et al. (2025). The Combination of PPARα Agonist GW7647 and Imeglimin Has Potent Effects on High-Glucose-Induced Cellular Biological Responses in Human Retinal Pigment Epithelium Cells. Current Eye Research. Available at: [Link]
-
Frontiers. (2024). Nuclear receptor-driven immunometabolic crosstalk: immune-centric pharmacology targeting the inflamed nexus. Available at: [Link]
-
SingleCare. (2022). List of fibrates: Uses, common brands, and safety information. Available at: [Link]
-
Patsnap Synapse. (2024). What are PPAR antagonists and how do they work?. Available at: [Link]
-
Cariello, M., et al. (2021). The potential of natural products for targeting PPARα. Molecules. Available at: [Link]
-
Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Pest Management Science. Available at: [Link]
Sources
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 4. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
